(3,4-Dimethylphenyl)-difluoroacetic acid
Description
The exact mass of the compound (3,4-Dimethylphenyl)-difluoroacetic acid is 200.06488588 g/mol and the complexity rating of the compound is 228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3,4-Dimethylphenyl)-difluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dimethylphenyl)-difluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-2,2-difluoroacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6-3-4-8(5-7(6)2)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSRHSCRJBEGER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C(=O)O)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501263767 | |
| Record name | α,α-Difluoro-3,4-dimethylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1027514-15-3 | |
| Record name | α,α-Difluoro-3,4-dimethylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1027514-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Difluoro-3,4-dimethylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501263767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Profiling & Applications of (3,4-Dimethylphenyl)-difluoroacetic Acid
The following technical guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of (3,4-Dimethylphenyl)-difluoroacetic acid.
Executive Summary
(3,4-Dimethylphenyl)-difluoroacetic acid (CAS: 1027514-15-3) represents a specialized fluorinated building block in modern drug discovery.[1] It serves as a critical bioisostere for phenylacetic acid moieties, offering two distinct advantages: metabolic blockade at the benzylic position and pKa modulation via the inductive effect of the
Chemical Identity & Structural Architecture[1][2]
The molecule consists of a lipophilic 3,4-dimethylphenyl tail coupled to a polar, acidic difluoroacetic acid headgroup. This amphiphilic structure allows it to participate in specific hydrophobic interactions while maintaining solubility in polar physiological media.[1]
| Property | Data |
| Chemical Name | (3,4-Dimethylphenyl)-difluoroacetic acid |
| CAS Number | 1027514-15-3 |
| Molecular Formula | |
| Molecular Weight | 200.18 g/mol |
| SMILES | CC1=C(C)C=C(C(C(O)=O)(F)F)C=C1 |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Low solubility in water |
Physicochemical Properties: The "Fluorine Effect"[4]
The strategic insertion of the gem-difluoro (
Acidity (pKa) Modulation
The electron-withdrawing nature of the two fluorine atoms significantly stabilizes the carboxylate anion via inductive effects (
-
Parent Phenylacetic Acid pKa: ~4.3[1]
-
Difluoro Analogue pKa (Predicted): ~2.8 – 3.1[1]
-
Implication: At physiological pH (7.4), this compound exists almost exclusively as the anionic carboxylate.[1] However, the lower pKa (closer to phosphate bioisosteres) can enhance potency in active sites requiring a stronger ionic interaction.
Lipophilicity (LogP) & Metabolic Stability
The
-
Predicted LogP: ~2.6
-
Mechanism: The 3,4-dimethyl moiety adds significant lipophilicity (+1.0 LogP units), balancing the polarity of the carboxylic acid.[1] This "Goldilocks" lipophilicity ensures cell membrane permeability without excessive protein binding.[1]
Visualization: Structure-Property Relationship
The following diagram illustrates the functional impact of each structural component.
Figure 1: Structure-Activity Relationship (SAR) map detailing the functional contribution of the difluoro linker and dimethyl substituents.
Synthetic Accessibility & Protocols
Synthesis of aryl difluoroacetic acids is non-trivial due to the instability of certain fluorinated intermediates. The most robust industrial route utilizes Copper-Catalyzed Cross-Coupling , avoiding harsh fluorinating agents like DAST.[1]
Recommended Synthetic Workflow
Reaction Type: Copper-mediated arylation of ethyl bromodifluoroacetate.[1]
Reagents:
-
Aryl Boronic Acid: (3,4-Dimethylphenyl)boronic acid[1]
-
Difluoro Source: Ethyl bromodifluoroacetate (
)[1] -
Catalyst: Copper (
or ) with Ligand (e.g., phenanthroline)[1]
Step-by-Step Protocol:
-
Coupling: Charge a reaction vessel with (3,4-dimethylphenyl)boronic acid (1.0 equiv), ethyl bromodifluoroacetate (1.2 equiv), and Copper powder (2.0 equiv) in DMSO.
-
Activation: Heat to 60°C under
atmosphere for 12 hours. The copper mediates the radical addition of the difluoroacetate fragment to the aryl ring.[1] -
Hydrolysis: Treat the intermediate ester with LiOH (3.0 equiv) in THF/Water (1:1) at room temperature for 2 hours to liberate the free acid.
-
Purification: Acidify to pH 2 with 1M HCl, extract with Ethyl Acetate, and recrystallize from Hexane/EtOAc.
Visualization: Synthesis Pathway
Figure 2: Two-step synthetic workflow via Copper-mediated cross-coupling and subsequent ester hydrolysis.[1]
Medicinal Chemistry Applications
Bioisosterism Strategy
This compound is frequently used to replace phenylacetic acid or phosphate groups in lead optimization.[1]
-
Case Study: In PTP1B inhibitors (diabetes targets), replacing a non-fluorinated acid with a difluoroacetic acid moiety often increases cellular permeability (by reducing the ionization fraction slightly at acidic micro-environments) and eliminates metabolic hotspots.[1]
-
Potency: The increased acidity (lower pKa) mimics the electrostatics of a phosphate group (
) more effectively than a standard carboxylate, making it a "phosphate mimetic" for phosphatase inhibitors.[1]
Handling & Stability
-
Stability: The C-F bond is chemically inert under standard conditions.[1] However, the compound is acidic and corrosive.[1]
-
Storage: Store at 2-8°C under inert gas. Avoid strong bases which form the salt immediately.
-
Safety: Wear standard PPE (gloves, goggles).[1] In case of skin contact, wash with copious water; the lipophilic nature aids skin penetration, so rapid washing is critical.
References
-
ChemicalBook. (2025).[1] Difluoroacetic acid Properties and Synthesis. Retrieved from .[1]
-
Kumawat, S., & Natte, K. (2024).[1] Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. Chemical Communications.[1] Retrieved from .[1]
-
Yang, B., et al. (2016).[1][2] Synthesis of Difluoroalkylated Arenes by Hydroaryldifluoromethylation of Alkenes.[1][2] Organic Letters.[1] Retrieved from .[1][2]
-
PubChem. (2025).[1][3] (3,4-Difluorophenyl)acetic acid Compound Summary. (Used for comparative physicochemical modeling).[1] Retrieved from .[1]
-
Enamine. (2023).[1] 3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements.[1][4] (Context on fluorine bioisosteres). Retrieved from .[1]
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- 4. 3,3-Difluorooxetane – A Versatile Functional Group for Bioisosteric Replacements in Drug Discovery - Enamine [enamine.net]
(3,4-Dimethylphenyl)-difluoroacetic Acid: A Comprehensive Technical Guide for Advanced Research
An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of a Key Fluorinated Building Block.
Introduction
(3,4-Dimethylphenyl)-difluoroacetic acid is a specialized organic compound that has garnered interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. The strategic incorporation of a gem-dinal difluoro group on the acetic acid moiety, combined with the lipophilic 3,4-dimethylphenyl substituent, imparts unique physicochemical properties to the molecule. This guide provides a comprehensive overview of its molecular characteristics, a detailed protocol for its synthesis, and a discussion of its potential applications in drug discovery and development, grounded in established chemical principles.
Physicochemical Properties
The molecular structure of (3,4-Dimethylphenyl)-difluoroacetic acid dictates its reactivity and potential biological interactions. A summary of its key properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 2-(3,4-dimethylphenyl)-2,2-difluoroacetic acid | N/A |
| Molecular Formula | C₁₀H₁₀F₂O₂ | [1] |
| Molecular Weight | 200.18 g/mol | [2] |
| SMILES String | CC1=C(C)C=C(C(C(O)=O)(F)F)C=C1 | [1] |
| CAS Number | 1027514-15-3 | [2] |
| Appearance | White solid | [2] |
| Storage | 2-8°C | [2] |
Synthesis of (3,4-Dimethylphenyl)-difluoroacetic Acid
The synthesis of (3,4-Dimethylphenyl)-difluoroacetic acid is most effectively achieved through a two-step process involving an initial Reformatsky reaction followed by hydrolysis. This method provides a reliable route to the target compound from commercially available starting materials.
Part 1: Reformatsky Reaction
The Reformatsky reaction is a well-established method for the formation of β-hydroxy esters by the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[3][4][5][6] In this synthesis, 3,4-dimethylbenzaldehyde is reacted with ethyl bromodifluoroacetate. The organozinc reagent, or 'Reformatsky enolate', is formed in situ and adds to the carbonyl group of the aldehyde.
Experimental Protocol:
-
Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add zinc dust (1.2 equivalents). Activate the zinc by stirring with 1 M HCl, followed by washing with water, ethanol, and diethyl ether, and then drying under high vacuum.
-
Reaction Setup: Add anhydrous tetrahydrofuran (THF) to the flask containing the activated zinc.
-
Addition of Reactants: A solution of 3,4-dimethylbenzaldehyde (1 equivalent) and ethyl bromodifluoroacetate (1.1 equivalents) in anhydrous THF is added dropwise to the stirred suspension of zinc at room temperature.
-
Reaction Progression: After the initial exothermic reaction subsides, the mixture is heated to reflux and maintained for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting aldehyde.
-
Work-up: The reaction mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude ethyl 2-hydroxy-2-(3,4-dimethylphenyl)-2,2-difluoroacetate.
Part 2: Hydrolysis
The final step is the hydrolysis of the ester to the corresponding carboxylic acid. Alkaline hydrolysis is typically employed for this transformation due to its generally irreversible nature.[7]
Experimental Protocol:
-
Saponification: The crude ester from the previous step is dissolved in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.
-
Heating: The mixture is heated to reflux for 1-3 hours. The progress of the reaction can be monitored by TLC.
-
Acidification and Extraction: After cooling to room temperature, the ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to a pH of approximately 2 with 1 M HCl. The resulting precipitate is then extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield (3,4-Dimethylphenyl)-difluoroacetic acid. Further purification can be achieved by recrystallization from a suitable solvent system, such as a mixture of hexane and ethyl acetate.
Applications in Drug Development
The gem-difluoromethylene group is a key structural motif in modern medicinal chemistry. Its introduction into bioactive molecules can significantly enhance their pharmacological profiles. This is attributed to several factors:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the gem-difluoro group resistant to metabolic degradation, thereby increasing the in vivo half-life of a drug candidate.
-
Lipophilicity: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
-
Bioisosterism: The difluoromethylene group can act as a bioisostere for a carbonyl group or an ether linkage. This substitution can lead to improved binding affinity for target proteins and enhanced biological activity.[8]
While specific therapeutic applications of (3,4-Dimethylphenyl)-difluoroacetic acid are not extensively documented in publicly available literature, its structural features make it a valuable intermediate for the synthesis of novel drug candidates.[2] For instance, it can serve as a precursor for more complex molecules targeting a range of diseases, including metabolic disorders and inflammatory conditions. The 3,4-dimethylphenyl group provides a lipophilic anchor that can be tailored for specific biological targets, while the difluoroacetic acid moiety offers a reactive handle for further chemical modifications, such as amide bond formation.
Conclusion
(3,4-Dimethylphenyl)-difluoroacetic acid represents a valuable building block for the synthesis of advanced materials and novel therapeutic agents. The synthetic route detailed in this guide provides a reliable method for its preparation, enabling further research into its potential applications. The unique combination of a difluorinated carbon center and a substituted aromatic ring offers a versatile platform for the design of molecules with enhanced metabolic stability and biological activity. As the field of medicinal chemistry continues to explore the benefits of targeted fluorination, compounds such as (3,4-Dimethylphenyl)-difluoroacetic acid will undoubtedly play a crucial role in the development of the next generation of pharmaceuticals.
References
-
AA Blocks. 1027514-15-3 | MFCD11007716 | 2-(3,4-dimethylphenyl)-2,2-difluoroacetic acid. [Link]
-
Wikipedia. Reformatsky reaction. [Link]
-
Name Reactions in Organic Synthesis. Reformatsky Reaction. [Link]
-
Organic Chemistry Portal. Reformatsky Reaction. [Link]
-
PubMed. Discovery of a series of small molecules as potent histone deacetylase inhibitors. [Link]
-
Organic Syntheses. Acetic acid, difluoro(fluorosulfonyl)-, trimethylsilyl ester. [Link]
- Google Patents. EP2462111B1 - Preparation of (r)- and (s)-n-(3,4-difluoro-2-(2-fluoro-4-iodophenylamino)-6-methoxyphenyl)-1-(2,3-dihydroxypropyl)
-
PubMed Central. Discovery of the first-in-class potent and isoform-selective human carbonic anhydrase III inhibitors. [Link]
-
PubMed Central. Discovery of N-sulfonylated aminosalicylic acids as dual MCL-1/BCL-xL inhibitors. [Link]
- Google Patents.
-
PubMed Central. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds. [Link]
- Google Patents.
-
Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
-
University of Rochester. Ester to Acid - Common Conditions. [Link]
-
MySkinRecipes. 2-(3,4-dimethylphenyl)-2,2-difluoroacetic acid. [Link]
-
Nimbus Therapeutics. Knowledge and Structure-Based Drug Design of 15-PGDH Inhibitors. [Link]
-
Organic Syntheses. homoveratric acid. [Link]
-
ChemRxiv. Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]
-
American Journal of Science. On the Preparation and Hydrolysis of Esters Derived from the Substituted Aliphatic Alcohols. [Link]
-
Journal of Fluorine Chemistry. Preparation of a,a-difluoroalkanesulfonic acids. [Link]
-
Chemguide. hydrolysing esters. [Link]
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MDPI. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. [Link]
-
PubMed. Medicinal chemistry of difluoropurines. [Link]
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Methodological & Application
Application Notes: Advanced Amide Coupling Protocols for (3,4-Dimethylphenyl)-difluoroacetic acid
Introduction: Navigating the Challenges of Fluorinated Acid Coupling
In the landscape of modern drug discovery and medicinal chemistry, the incorporation of fluorinated moieties is a cornerstone strategy for enhancing the pharmacological profile of lead compounds.[1][2] The difluoromethyl group, in particular, serves as a valuable bioisostere for hydroxyl or thiol groups, often improving metabolic stability, binding affinity, and membrane permeability.[2] (3,4-Dimethylphenyl)-difluoroacetic acid is a key building block that combines these benefits with the lipophilic character of the dimethylphenyl ring, making it a valuable scaffold for developing novel therapeutics.[1][3]
However, the very features that make this acid attractive also present unique synthetic challenges. The strong electron-withdrawing nature of the two fluorine atoms decreases the nucleophilicity of the adjacent carbonyl group, while the substituted phenyl ring can introduce steric hindrance.[4][5] Consequently, standard amide coupling procedures may result in low yields, sluggish reactions, or the formation of unwanted side products.[6]
This guide provides an in-depth analysis of robust and field-proven protocols specifically tailored for the efficient coupling of (3,4-Dimethylphenyl)-difluoroacetic acid with a variety of amine nucleophiles. We will move beyond simple step-by-step instructions to explain the underlying chemical principles, empowering researchers to select and optimize the ideal conditions for their specific synthetic targets.
Core Principle: The Mechanism of Carboxylic Acid Activation
Amide bond formation is fundamentally a condensation reaction between a carboxylic acid and an amine.[6] Because a direct reaction is thermodynamically unfavorable and kinetically slow due to a competing acid-base reaction, the carboxylic acid must first be converted into a more reactive electrophilic species.[7] This is achieved using a "coupling reagent." The general activation and coupling process is outlined below.
Caption: General workflow for amide bond formation.
Field-Proven Coupling Protocols
The choice of coupling reagent is critical and depends on the steric and electronic properties of both the acid and the amine.[6][8] We present three robust protocols, each employing a different class of coupling reagent, to provide a versatile toolkit for tackling the coupling of (3,4-Dimethylphenyl)-difluoroacetic acid.
Protocol 1: The Classic Carbodiimide Approach (EDC/HOBt)
This method utilizes a water-soluble carbodiimide, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive, 1-Hydroxybenzotriazole (HOBt). It is a cost-effective and widely used method for routine amide couplings.[9]
Mechanism Rationale: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11] However, this intermediate can rearrange to a stable N-acylurea byproduct, terminating the reaction.[12] The additive HOBt acts as a nucleophilic trap, converting the O-acylisourea into an HOBt-ester. This new intermediate is less prone to side reactions and readily undergoes nucleophilic attack by the amine to form the desired amide, regenerating HOBt in a catalytic cycle.[11]
Caption: Experimental workflow for EDC/HOBt coupling.
Detailed Step-by-Step Methodology:
-
Preparation: To a solution of (3,4-Dimethylphenyl)-difluoroacetic acid (1.0 eq) and the desired amine (1.0-1.2 eq) in anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) (0.1 M concentration), add HOBt (1.2 eq).
-
Activation: Cool the stirred solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise.
-
Base Addition: Add a hindered base such as N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq) to the reaction mixture. The use of a hindered, non-nucleophilic base is crucial to prevent side reactions.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[13] The aqueous washes remove the water-soluble EDC-urea byproduct and excess reagents.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: The High-Efficiency Uronium Salt Approach (HATU)
For sterically hindered amines or electronically deactivated acids like our substrate, uronium/aminium reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are often the "gold standard".[14][15] HATU is known for high coupling efficiencies, fast reaction rates, and low rates of epimerization.[15][16]
Mechanism Rationale: HATU reacts with the carboxylate anion (formed by deprotonation with a base) to generate a highly reactive OAt-active ester.[16][17] The 7-azabenzotriazole (At) moiety is a superior leaving group compared to HOBt. Furthermore, the neighboring pyridine nitrogen atom is believed to stabilize the transition state via a neighboring group effect, accelerating the subsequent aminolysis step.[16]
Caption: Experimental workflow for HATU coupling.
Detailed Step-by-Step Methodology:
-
Pre-activation: In a flask, dissolve (3,4-Dimethylphenyl)-difluoroacetic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M).
-
Base Addition: Add DIPEA (2.0-3.0 eq) and stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.
-
Amine Addition: Add a solution of the amine (1.1 eq) in a minimal amount of DMF to the activated acid mixture.
-
Reaction: Stir the reaction at room temperature for 2-6 hours. HATU-mediated couplings are typically much faster than carbodiimide methods.[16]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with water and brine to remove DMF and byproducts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Protocol 3: The Mild & Clean Anhydride Approach (T3P®)
Propylphosphonic Anhydride (T3P®) is a versatile and mild coupling reagent that is particularly advantageous for large-scale synthesis and for substrates prone to racemization.[18][19] A key benefit is that its byproducts are water-soluble, which greatly simplifies purification.[18][20]
Mechanism Rationale: T3P® activates the carboxylic acid by forming a mixed phosphonic-carboxylic anhydride. This highly electrophilic intermediate is then readily attacked by the amine. The process requires at least two equivalents of a base to neutralize the released phosphonic acid byproducts.[20] Pyridine is often a superior base choice as it can further suppress epimerization.[18]
Caption: Experimental workflow for T3P® coupling.
Detailed Step-by-Step Methodology:
-
Preparation: In a flask, dissolve (3,4-Dimethylphenyl)-difluoroacetic acid (1.0 eq), the amine (1.1 eq), and a suitable base such as pyridine or triethylamine (3.0-4.0 eq) in a solvent like Ethyl Acetate or 2-MeTHF.[21]
-
Reagent Addition: Cool the mixture to 0 °C. Slowly add T3P® (1.5 eq, typically supplied as a 50% solution in Ethyl Acetate or DMF) dropwise, keeping the internal temperature below 10 °C.[21]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by adding water or a saturated solution of NaHCO₃. Separate the layers. The aqueous layer will contain the phosphonic acid byproducts.[20] Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product is often of high purity, but can be further purified by chromatography if necessary.
Comparative Analysis of Protocols
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU | Protocol 3: T3P® |
| Reactivity | Moderate | Very High | High |
| Typical Yields | Good to Excellent | Excellent | Excellent |
| Reaction Time | 12-24 hours | 2-6 hours | 2-12 hours |
| Epimerization Risk | Low with HOBt | Very Low | Very Low (especially with pyridine)[18] |
| Key Advantages | Cost-effective, common reagents. | High efficiency for difficult couplings, fast reactions.[15] | Mild conditions, water-soluble byproducts, easy workup, scalable.[18][20] |
| Considerations | Risk of N-acylurea byproduct, longer reaction times.[12] | Higher cost, moisture sensitive. | Requires excess base. |
| Workup | Standard aqueous extraction. | Standard aqueous extraction. | Simple aqueous extraction, often cleaner crude product.[20] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive coupling agent. 2. Steric hindrance from amine or acid. 3. Deactivated (electron-poor) amine. 4. Poor quality or wet reagents/solvents. | 1. Switch to a more powerful reagent (e.g., from EDC to HATU).[15] 2. Increase reaction time and/or gently increase temperature (e.g., to 40 °C), monitoring for side products.[4] 3. Use HATU, which is highly effective for unreactive amines.[9] 4. Ensure all reagents are fresh and solvents are anhydrous. |
| Formation of N-Acylurea (with EDC) | The O-acylisourea intermediate rearranged before reacting with the amine. | Ensure an adequate amount of HOBt (at least 1.0 eq) is used. Keep the reaction temperature low during the addition of EDC. |
| Epimerization (if chiral centers are present) | 1. Base is too strong or is nucleophilic. 2. Elevated reaction temperature. | 1. Use a hindered base like DIPEA or a weaker base like N-methylmorpholine (NMM). For T3P®, pyridine is recommended to minimize epimerization.[18] 2. Maintain low temperatures (0 °C to RT) throughout the reaction. |
| Difficult Purification | Byproducts from the coupling reagent co-elute with the product. | Use a reagent with water-soluble byproducts like T3P® or EDC to simplify the workup and purification process.[20] |
References
-
Al-Warhi, T., Al-Hazmi, G. A., & El-Faham, A. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... [Diagram]. Available at: [Link]
-
Curia Global. (2024). Understanding T3P® from start to finish. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - T3P. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Available at: [Link]
-
Waghmare, S., et al. (2014). Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis. Journal of Chemistry. Available at: [Link]
-
Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Synfacts. Available at: [Link]
-
Wikipedia. (n.d.). HATU. Available at: [Link]
-
amphoteros. (2014). Uphill battles in amide couplings. Available at: [Link]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]
-
FAQ. (2023). What are the applications and transformations of (3,4-Dimethoxyphenyl)acetic acid? Available at: [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]
-
Reddit. (2022). amide coupling help. r/Chempros. Available at: [Link]
-
YouTube. (2020). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Available at: [Link]
-
ChemSourcing. (2026). 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis. Available at: [Link]
-
MDPI. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by... Available at: [Link]
-
ResearchGate. (n.d.). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-1-(3,4-Difluorophenyl)ethanone: Applications, Uses, and Role in Advanced Chemical Synthesis - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]
- 4. benchchem.com [benchchem.com]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. hepatochem.com [hepatochem.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. reddit.com [reddit.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. bachem.com [bachem.com]
- 13. benchchem.com [benchchem.com]
- 14. HATU - Enamine [enamine.net]
- 15. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 16. HATU - Wikipedia [en.wikipedia.org]
- 17. m.youtube.com [m.youtube.com]
- 18. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 21. Amine to Amide (Coupling) - T3P [commonorganicchemistry.com]
Application Note: Scalable Synthesis of (3,4-Dimethylphenyl)-difluoroacetic Acid Derivatives
Abstract & Executive Summary
The incorporation of the difluoromethylene (
While traditional routes often employ expensive fluorinating agents (e.g., DAST) or harsh conditions, this protocol utilizes a Copper(0)-mediated cross-coupling of ethyl bromodifluoroacetate with aryl iodides . Crucially, this guide addresses specific process safety hazards associated with the exothermic nature of this reaction in DMSO, proposing a safer, validated alternative using DMF or controlled addition protocols suitable for multi-gram to kilogram scale-up.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the formation of the
Pathway Selection:
-
Route A (Selected): Copper-mediated cross-coupling of 4-iodo-o-xylene with ethyl bromodifluoroacetate.
-
Pros: Inexpensive reagents (Cu powder), convergent, scalable.
-
Cons: Requires careful exotherm management.
-
-
Route B (Rejected): Deoxyfluorination of
-keto esters.-
Reason for Rejection: Reagents like Deoxo-Fluor are cost-prohibitive at scale and pose severe thermal hazards.
-
Reaction Scheme:
Figure 1: Synthetic pathway for the target molecule.
Process Safety Assessment (Critical)
WARNING: The copper-mediated coupling of ethyl bromodifluoroacetate in DMSO exhibits a significant delayed exotherm.[1][2]
-
Hazard: Research by Vertex Pharmaceuticals has shown that adding ethyl bromodifluoroacetate to a mixture of Cu and aryl halide in DMSO can lead to a "runaway" reaction if not controlled. The Maximum Temperature of Synthesis Reaction (MTSR) can exceed the decomposition temperature of DMSO (
), leading to catastrophic vessel failure. -
Mitigation Strategy:
-
Solvent Switch: Use DMF (N,N-Dimethylformamide) or DMAc where possible. DMF shows no exothermic decomposition up to 400°C in DSC studies for this reaction type.[2]
-
Dosing Control: If DMSO is required for conversion, never add the bromide reagent in one portion. Use a semi-batch process where the bromide is dosed slowly to the Cu/Aryl Iodide slurry at reaction temperature.
-
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl (3,4-dimethylphenyl)difluoroacetate
Reagents:
-
4-Iodo-o-xylene (1.0 equiv)
-
Ethyl bromodifluoroacetate (1.2 - 1.5 equiv)
-
Copper powder (2.2 equiv) – Note: Use dendritic or <75 micron powder for best surface area.
-
DMSO (Dimethyl sulfoxide) – Anhydrous (or DMF for higher safety margin).
Procedure:
-
Activation: In a nitrogen-flushed reactor, suspend Copper powder (2.2 equiv) in DMSO (5 vol relative to iodide). Add a catalytic amount of iodine (
, 1-2 mol%) or stir with dilute HCl then wash/dry if recycling Cu, to activate the surface. Standard commercial Cu powder usually works without acid wash if stored properly. -
Substrate Addition: Add 4-iodo-o-xylene (1.0 equiv) to the slurry.
-
Heating: Heat the mixture to 55 °C . Ensure internal temperature monitoring is active.
-
Controlled Addition: Add Ethyl bromodifluoroacetate (1.2 equiv) dropwise over 2–4 hours .
-
Critical Check: Monitor the internal temperature.[2] A spike indicates initiation. Do not accumulate unreacted bromide reagent.
-
-
Reaction: Stir at 55–60 °C for 8–12 hours. Monitor conversion by HPLC or GC-MS.
-
Target: >95% conversion of aryl iodide.[3]
-
-
Workup:
-
Cool to room temperature.[4]
-
Dilute with Ethyl Acetate (10 vol).
-
Pour the mixture into a saturated aqueous
solution (to complex copper salts). Stir vigorously for 30 minutes until the aqueous layer turns deep blue. -
Filter through a pad of Celite to remove unreacted copper.
-
Separate layers. Wash organic layer with water (2x) and brine (1x).
-
Dry over
and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc) or vacuum distillation if scaling up (>100g).
Step 2: Hydrolysis to (3,4-Dimethylphenyl)-difluoroacetic acid
Reagents:
-
Ethyl ester intermediate (from Step 1)
-
Lithium Hydroxide monohydrate (
, 2.0 equiv) -
THF / Water (3:1 ratio)
Procedure:
-
Dissolve the ester in THF (5 vol).
-
Add a solution of
(2.0 equiv) in Water (1.5 vol). -
Stir at Room Temperature for 4–6 hours. (Monitor disappearance of ester).
-
Workup:
-
Concentrate THF under reduced pressure.
-
Dilute the aqueous residue with water.
-
Wash with MTBE (to remove non-polar impurities).
-
Acidification: Acidify the aqueous phase carefully with 1N HCl to pH 2–3. The product typically precipitates as a white solid or forms an oil.
-
Extract with Ethyl Acetate (3x).
-
Dry (
) and concentrate to yield the carboxylic acid.[4]
-
-
Crystallization: Recrystallize from Hexanes/CH2Cl2 or Heptane/IPA to achieve pharmaceutical purity.
Analytical Data & Quality Control
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% | HPLC (AUC) |
| Singlet at | NMR ( | |
| MS (ESI-) | Mass Spec | |
| Copper Content | < 10 ppm (after purification) | ICP-MS |
Mechanistic Insight
The reaction proceeds via the in situ formation of a hemi-stable organocopper species. The mechanism is generally accepted to involve the oxidative addition of Copper into the C-Br bond of the bromodifluoroacetate, followed by substitution at the aryl iodide.
Figure 2: Proposed mechanistic cycle for Copper-mediated difluoroalkylation.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Conversion | Inactive Copper surface | Activate Cu with |
| Homocoupling (Ar-Ar) | Temperature too high | Lower reaction temp to 50°C. Ensure slow addition of bromide. |
| Protodehalogenation ( | Moisture in solvent | Use strictly anhydrous DMSO/DMF (Karl Fischer < 0.05%). |
| Exotherm Spike | Reagent accumulation | Stop addition immediately. Increase stirring speed. Verify cooling loop capacity. |
References
-
Safety Evaluation of Cu-Coupling: Org. Process Res. Dev. 2018, 22, 10, 1409–1416. Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate. [Link][1][2]
-
General Methodology (Copper Mediated): Tetrahedron 2000, 56, 8239–8242. Copper-mediated cross-coupling reaction of ethyl bromodifluoroacetate with aryl iodides. [Link][3][5]
-
Review of Difluoroalkylation: Chem. Rev. 2015, 115, 2, 683–730. Recent Advances in the Synthesis of Difluoromethylated Compounds. [Link]
-
Alternative Approaches (Pd-Catalyzed): Org. Lett. 2016, 18, 17, 4424–4427. Palladium-Catalyzed Difluoroalkylation of Aryl Boronic Acids. [Link]
Sources
Catalytic methods for functionalizing (3,4-Dimethylphenyl)-difluoroacetic acid
Application Note: Catalytic Methods for Functionalizing (3,4-Dimethylphenyl)-difluoroacetic Acid
Part 1: Executive Summary & Strategic Analysis
(3,4-Dimethylphenyl)-difluoroacetic acid represents a high-value building block in medicinal chemistry. Its core value lies in the difluoromethylene (
However, the functionalization of this molecule is non-trivial. The electron-withdrawing nature of fluorine deactivates the
Scope of this Guide:
This application note moves beyond standard amide couplings. We focus on decarboxylative functionalization , utilizing the carboxylic acid as a "traceless activating group" to install the
Reactivity Profile & Critical Quality Attributes (CQA)
| Feature | Chemical Consequence | Strategic Implication |
| High Electronegativity | Destabilizes carbocations; favors radical pathways ( | |
| Carboxyl Group | Oxidation Potential ( | Accessible via Photoredox (Ir/Ru) or Ag(I)/Persulfate oxidation. |
| 3,4-Dimethyl Ring | Electron Donating (+I effect) | Lowers |
Part 2: Primary Functionalization Pathways
We define three primary catalytic modules for this substrate.
Module A: Photoredox-Catalyzed Giese Addition
Best for: C(sp3)-C(sp3) bond formation, attaching the motif to alkyl chains or heterocycles.
Mechanism:
The reaction proceeds via a Single Electron Transfer (SET) oxidation of the carboxylate by an excited-state Iridium photocatalyst. This triggers decarboxylation, releasing
Figure 1: Visible-light mediated decarboxylative Giese addition pathway.
Module B: Silver-Catalyzed Decarboxylative Cross-Coupling
Best for: Allylation, Alkynylation, and Heteroarylation.
Silver salts (AgNO3 or Ag2CO3) act as efficient oxidants/catalysts in the presence of persulfates. The Ag(I)/Ag(II) cycle is robust and tolerates the electron-rich dimethylphenyl ring well, provided the temperature is controlled to prevent polymerization.
Key Reaction:
Part 3: Detailed Experimental Protocols
Protocol 1: Photoredox Hydroalkylation (Giese Addition)
Target: Coupling (3,4-dimethylphenyl)-difluoroacetic acid with Methyl Acrylate.
Reagents:
-
Substrate: (3,4-Dimethylphenyl)-difluoroacetic acid (1.0 equiv, 0.5 mmol)
-
Olefin: Methyl acrylate (2.0 equiv)
-
Photocatalyst:
(1.0 mol%) -
Base:
(1.5 equiv) or -
Solvent: DMSO (anhydrous, degassed) – Critical for radical lifetime.
Step-by-Step Methodology:
-
Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge an 8 mL clear vial with the acid (107 mg, 0.5 mmol), Photocatalyst (5.6 mg), and Base.
-
Solvation: Add degassed DMSO (5.0 mL). The concentration (0.1 M) is crucial to prevent radical dimerization.
-
Addition: Add Methyl acrylate (90 µL, 1.0 mmol) via syringe.
-
Deoxygenation: Sparge the solution with Argon for 10 minutes. Note: Oxygen is a triplet radical quencher and will shut down the reaction.
-
Irradiation: Seal the vial and irradiate with a 34W Blue LED Kessil lamp (approx. 450 nm) at room temperature. Use a fan to maintain temp < 30°C.
-
Monitoring: Monitor via
NMR. The starting material signal ( ppm) should disappear, replaced by the product signal ( to ppm). Reaction typically requires 12–24 hours. -
Workup: Dilute with water, extract with EtOAc (3x). Wash organics with brine to remove DMSO. Dry over
and concentrate. -
Purification: Silica gel chromatography (Hexanes/EtOAc).
Self-Validating Check:
-
If the reaction turns dark brown/black immediately, the base concentration is too high, causing decomposition of the electron-rich ring. Switch to
.
Protocol 2: Silver-Catalyzed Decarboxylative Allylation
Target: Synthesis of allylated difluoro-derivative.
Reagents:
-
Substrate: (3,4-Dimethylphenyl)-difluoroacetic acid (0.2 mmol)
-
Radical Acceptor: Allyl phenyl sulfone (0.3 mmol)
-
Catalyst:
(20 mol%) -
Oxidant:
(1.5 equiv) -
Solvent:
(1:1 mixture)
Step-by-Step Methodology:
-
Assembly: To a reaction tube equipped with a stir bar, add the acid, Allyl phenyl sulfone,
(6.8 mg), and . -
Solvent: Add the acetonitrile/water mixture (2 mL). The biphasic/aqueous nature helps solubilize the persulfate.
-
Reaction: Heat the mixture to 60°C under an Argon atmosphere.
-
Why 60°C? Thermal activation is required for the persulfate to re-oxidize the Ag(I) to Ag(II).
-
-
Duration: Stir for 12 hours.
-
Workup: Cool to RT. Filter through a Celite pad to remove silver salts. Extract with DCM.
-
Analysis:
NMR is the primary diagnostic tool.
Part 4: Data & Troubleshooting
Catalyst Selection Matrix
| Catalyst System | Oxidant | Reaction Type | Compatibility with 3,4-Dimethyl Ring |
| Ir(III) / Blue LED | Excited State | Giese Addition | Excellent. Mild conditions preserve the electron-rich ring. |
| AgNO3 / Heat | K2S2O8 | Allylation | Good. Requires temp control (max 60°C). |
| Cu(I) / Ligand | Air/O2 | Cross-Coupling | Moderate. Risk of ring oxidation due to harsh oxidants. |
| Selectfluor | N/A | Fluorination ( | Poor. Electrophilic fluorination of the ring (EAS) competes with decarboxylation. |
Troubleshooting Guide
-
Problem: Low Yield / Recovery of Starting Material.
-
Cause: Inefficient decarboxylation.
-
Solution: The oxidation potential of the carboxylate might be mismatched with the photocatalyst. Switch to a more oxidizing catalyst like Ir[dF(F)ppy]2(dtbbpy) or add a catalytic amount of HAT reagent (e.g., quinuclidine) to assist.
-
-
Problem: Complex Mixture / Ring Functionalization.
-
Cause: The 3,4-dimethyl groups make the ring electron-rich. Electrophilic radicals may attack the ring ortho to the methyls.
-
Solution: Lower the reaction temperature and ensure the "Radical Acceptor" (alkene/sulfone) is present in excess (2-3 equiv) to trap the radical faster than side reactions occur.
-
Part 5: References
-
Xu, X. H., et al. "Synthesis of Difluoroalkylated Arenes by Hydroaryldifluoromethylation of Alkenes with
-Difluoroarylacetic Acids under Photoredox Catalysis."[1] Organic Letters, vol. 18, no.[2][3] 22, 2016, pp. 5956–5959.[3] Link -
Ventre, S., et al. "Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis."[4] Journal of the American Chemical Society, vol. 137, no.[4] 17, 2015, pp. 5654–5657. Link
-
Li, Y. L., et al. "Silver-Catalyzed Decarboxylative Radical Addition/Cyclization of
-Difluoroarylacetic Acids with Acrylamides."[2] European Journal of Organic Chemistry, vol. 2017, no.[2] 40, 2017, pp. 6052–6059.[2] Link -
Weaver, J. D., et al. "Photocatalytic Decarboxylative Alkylation of Silyl Enol Ethers and Enamides." Journal of the American Chemical Society, vol. 136, no. 47, 2014.[5] (Contextual grounding for decarboxylative mechanisms). Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Difluoroalkylated Arenes by Hydroaryldifluoromethylation of Alkenes with α,α-Difluoroarylacetic Acids under Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis [organic-chemistry.org]
- 5. Catalytic Asymmetric Difluoroalkylation Using In Situ Generated Difluoroenol Species as the Privileged Synthon - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3,4-Dimethylphenyl)-difluoroacetic Acid
Executive Summary
This guide addresses the synthesis of (3,4-Dimethylphenyl)-difluoroacetic acid (CAS: 1027514-15-3).[1] The core transformation involves the Copper-mediated cross-coupling of 1-iodo-3,4-dimethylbenzene with ethyl bromodifluoroacetate , followed by ester hydrolysis.
Users frequently report yields stalling at 40-50% due to three primary failure modes:
-
Passivation of Copper: Leading to incomplete conversion.
-
Protodehalogenation: Reduction of the fluorinated reagent to ethyl difluoroacetate (
). -
Inefficient Hydrolysis/Isolation: Loss of the highly acidic product during aqueous workup.
This document provides a self-validating protocol and troubleshooting logic to elevate yields to the >80% range.
Part 1: The Coupling Reaction (Critical Control Points)
Q1: My conversion of aryl iodide stops at 60% despite adding excess ethyl bromodifluoroacetate. Why?
Diagnosis: This is a classic symptom of Copper Surface Passivation .
The reaction relies on the formation of a transient
Corrective Action:
-
Particle Size: Do not use standard copper dust. Use Copper Bronze or Spherical Copper Powder (<75
m) . The morphology affects the active surface area. -
Activation Protocol: You must strip the oxide layer before use.
-
Wash sequence: 2% HCl (aq)
Water Ethanol Ether Dry under . -
In-situ Activation: Add 1-2 mol% of Iodine (
) or TMS-Cl to the reaction mixture. This etches the copper surface and jumpstarts the radical process.
-
Q2: I am observing significant amounts of ethyl difluoroacetate ( ) and unreacted aryl iodide. Is my solvent wet?
Diagnosis: Likely, but "wet" solvent isn't the only culprit.[2] This side product comes from Hydrogen Abstraction (Protodehalogenation).
The difluoroacetate radical (
Corrective Action:
-
Solvent Choice: Switch from DMF to DMSO (Dimethyl Sulfoxide) .
-
Why: DMSO stabilizes the intermediate copper species better than DMF, increasing the lifetime of the active nucleophile and favoring the cross-coupling over reduction.
-
Warning: DMSO reactions can be exothermic. See Safety Note below.
-
-
Concentration: Run the reaction at high concentration (1.0 M - 1.5 M) relative to the aryl iodide. This minimizes the mean free path between the fluorinated radical and the aryl trap.
-
Reagent Quality: Ensure your ethyl bromodifluoroacetate is free of acid impurities. Distill it over
if it has yellowed.
Q3: Safety Alert - The reaction exotherms violently in DMSO.
Technical Insight:
The coupling of ethyl bromodifluoroacetate in DMSO exhibits a high adiabatic temperature rise (
Safe Operating Procedure:
-
Do NOT mix all reagents at room temperature and heat.
-
Ramp Method: Heat the Aryl Iodide and Copper/DMSO slurry to 50°C first.
-
Slow Addition: Add the ethyl bromodifluoroacetate dropwise over 1 hour. This limits the accumulation of unreacted radical precursors and controls the exotherm.
Part 2: Hydrolysis & Isolation (Yield Recovery)
Q4: The ester hydrolysis is complete, but I recover very little acid after extraction. Where is my product?
Diagnosis: You are fighting the pKa of the Difluoromethylene group . The two fluorine atoms exert a strong electron-withdrawing effect, significantly lowering the pKa of the carboxylic acid (approx pKa ~1.5 - 2.0) compared to non-fluorinated analogues (pKa ~4.8).
The Failure Mode: Standard workups often acidify to pH 3-4. At this pH, (3,4-Dimethylphenyl)-difluoroacetic acid remains largely ionized (water-soluble) and is washed away.
Corrective Action:
-
Aggressive Acidification: You must acidify the aqueous phase to pH < 1 using 6M HCl or conc. HCl.
-
Salting Out: Saturate the aqueous phase with NaCl before extraction.
-
Solvent: Use Ethyl Acetate or MTBE for extraction. Avoid DCM (poor solubility for this polar acid).
Part 3: Optimized Experimental Protocol
Objective: Synthesis of 2-(3,4-dimethylphenyl)-2,2-difluoroacetic acid.
Reagents & Stoichiometry
| Reagent | Equiv.[5][6][7] | Role | Notes |
| 1-Iodo-3,4-dimethylbenzene | 1.0 | Limiting Reagent | High purity (>98%) essential. |
| Ethyl Bromodifluoroacetate | 2.5 | Fluorine Source | Excess required to account for reduction. |
| Copper Powder | 3.0 | Mediator | Activated; <75 |
| DMSO | (1.0 M) | Solvent | Anhydrous; Degassed. |
| LiOH | 3.0 | Hydrolysis Base | Used in Step 2. |
Step-by-Step Workflow
Step 1: The Coupling (Cross-Coupling)
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser, internal thermometer, and addition funnel. Flush with Argon.
-
Activation: Charge Copper powder (3.0 equiv) and DMSO (0.5 volume). Stir vigorously. Add a crystal of Iodine (
) and stir for 10 mins until the color fades (activation). -
Substrate Addition: Add 1-iodo-3,4-dimethylbenzene (1.0 equiv) dissolved in DMSO (remaining volume).
-
Heating: Warm the slurry to 55°C .
-
Controlled Addition: Add Ethyl Bromodifluoroacetate (2.5 equiv) dropwise via the addition funnel over 60 minutes .
-
Monitor: Ensure internal temp does not spike >65°C.
-
-
Digestion: Stir at 55-60°C for 12 hours.
-
Quench: Cool to RT. Dilute with MTBE. Pour into cold saturated
(aq) to complex copper salts. -
Filtration: Filter through a Celite pad to remove copper residues. Wash the pad with MTBE.
-
Evaporation: Concentrate the organic phase to yield the crude Ethyl (3,4-dimethylphenyl)-difluoroacetate .
Step 2: The Hydrolysis
-
Dissolution: Dissolve the crude ester in THF/Water (3:1 ratio).
-
Saponification: Add LiOH
H2O (3.0 equiv) in one portion. -
Reaction: Stir at Room Temperature for 4 hours. (Avoid heating to prevent decarboxylation).
-
Workup (Critical):
-
Wash the basic aqueous solution with Hexanes (removes unreacted aryl iodide/biaryls).
-
Cool the aqueous layer to 0°C.
-
Acidify to pH 1 with 6N HCl.
-
Extract 3x with Ethyl Acetate.
-
Dry over
and concentrate.
-
-
Purification: Recrystallize from Hexanes/EtOAc (10:1) if necessary.[8]
Part 4: Mechanistic Visualization
The following diagram illustrates the Copper-mediated oxidative addition and the critical branching points where yield is lost (Reduction vs. Coupling).
Figure 1: Reaction pathway showing the competition between the desired cross-coupling (Green path) and the parasitic protodehalogenation (Red dashed path).
References
-
Sato, K., Tarui, A., Omote, M., Kumadaki, I., & Ando, A. (2006).[2][9] "Trifluoromethylation at the
-Position of -Unsaturated Ketones." Organic Syntheses, 83, 177.[2][9] Link -
Zhu, S.-Q., Xu, X.-H., & Qing, F.-L. (2015).[2] "Copper-Mediated Oxidative Difluoromethylation of Terminal Alkynes with TMSCF2H." Organic Chemistry Frontiers, 2, 1022-1025.[2][10] Link
-
Eyer, M., de Nanteuil, F., & Waser, J. (2018).[2] "Safety Evaluation of the Copper-Mediated Cross-Coupling of 2-Bromopyridines with Ethyl Bromodifluoroacetate." Organic Process Research & Development, 22(11), 1548–1552.[2] Link
-
Amii, H., & Uneyama, K. (2009).[2] "C-F Bond Activation in Organic Synthesis." Chemical Reviews, 109(5), 2119–2183.[2] Link
Sources
- 1. 1027514-15-3|2-(3,4-Dimethylphenyl)-2,2-difluoroacetic acid|BLD Pharm [bldpharm.com]
- 2. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. sioc.cas.cn [sioc.cas.cn]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. par.nsf.gov [par.nsf.gov]
Technical Support Center: Preventing Decarboxylation of (3,4-Dimethylphenyl)-difluoroacetic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and prevent the unintended degradation of (3,4-Dimethylphenyl)-difluoroacetic acid during routine handling, heating, and complex synthetic workflows.
Mechanistic Overview: The Decarboxylation Problem
The thermodynamic driving force for the decarboxylation of aryldifluoroacetic acids is the irreversible extrusion of carbon dioxide gas. Unlike standard aliphatic or aromatic carboxylic acids, the geminal fluorine atoms in (3,4-Dimethylphenyl)-difluoroacetic acid exert a profound electron-withdrawing inductive effect (-I). This highly stabilizes the adjacent transition state, whether it proceeds via a heterolytic pathway (forming a difluorobenzyl anion) or a homolytic pathway (forming a difluoromethyl radical)[1].
If the carboxylic acid is deprotonated to form a carboxylate anion, or if it is subjected to single-electron transfer (SET) by transition metals, the activation energy for CO2 loss plummets. Consequently, decarboxylation can occur at temperatures as low as 50 °C[2]. To prevent this, the carboxylic acid must either be kept strictly protonated at low temperatures or covalently masked (protected) prior to heating.
Troubleshooting & FAQs
Q1: Why did my (3,4-Dimethylphenyl)-difluoroacetic acid degrade into 4-(difluoromethyl)-1,2-dimethylbenzene during a 60 °C reaction? A: You likely used a polar aprotic solvent (like DMF or DMSO) or introduced a mild base. Polar aprotic solvents stabilize the carboxylate anion transition state, facilitating heterolytic cleavage and CO2 loss. Once the difluorobenzyl anion forms, it rapidly abstracts a proton from the environment to yield the difluoromethylarene degradation product.
Q2: What is the maximum safe temperature for handling the unprotected acid? A: For the free acid, temperatures should strictly be kept below 40 °C . While pure difluoromalonic acid derivatives can sometimes withstand up to 118 °C[3], the presence of the electron-rich 3,4-dimethylphenyl ring combined with trace impurities, metals, or moisture can trigger autocatalytic decarboxylation at much lower temperatures.
Q3: Which reagents and solvents should I strictly avoid if I want to keep the acid intact? A:
-
Bases: Even weak bases (K₂CO₃, Cs₂CO₃, or triethylamine) quantitatively form the highly reactive carboxylate anion.
-
Transition Metals & Oxidants: Silver (Ag), Copper (Cu), and persulfates trigger SET oxidative decarboxylation at mild temperatures[2].
-
Polar Aprotic Solvents: DMSO, DMF, and NMP lower the energy barrier for decarboxylation and should be avoided unless the reaction is kept at or below room temperature.
Q4: I need to run a high-temperature cross-coupling reaction (>100 °C) on the aromatic ring. How can I protect the difluoroacetic acid moiety? A: You must convert the free acid into an ester (e.g., a methyl ester). Esters cannot form the carboxylate anion, completely shutting down the heterolytic decarboxylation pathway. Once your high-temperature chemistry is complete, the ester can be carefully hydrolyzed back to the acid under controlled, low-temperature conditions.
Quantitative Data: Decarboxylation Risk Matrix
To aid in experimental design, consult the following risk matrix before subjecting (3,4-Dimethylphenyl)-difluoroacetic acid to any reaction conditions.
| Reaction Condition / Environment | Temperature Limit | Risk Level | Mechanistic Rationale |
| Non-polar solvent (Toluene, DCM), No Base | < 40 °C | Low | Acid remains protonated; insufficient thermal energy for C-C bond homolysis. |
| Polar aprotic solvent (DMF, DMSO) | > 60 °C | High | Solvent stabilizes the carboxylate transition state; promotes heterolytic cleavage. |
| Presence of Base (e.g., K₂CO₃, Amines) | > 25 °C | Critical | Quantitative formation of carboxylate anion drastically lowers activation energy for CO₂ loss. |
| Transition Metals (Ag, Cu) or Persulfates | > 50 °C | Critical | Initiates rapid Single-Electron Transfer (SET) oxidative decarboxylation[2]. |
Validated Experimental Protocols
Workflow 1: Safe Isolation and Drying (Heat-Free)
Use this protocol to dry the compound after extraction without inducing thermal degradation.
-
Solvent Selection: Extract the compound using a moderately polar, low-boiling solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Acidification: Ensure the aqueous phase is acidified to pH 2 using 1M HCl prior to extraction to guarantee the compound is fully in its protonated, free-acid form.
-
Concentration: Transfer the organic layer to a rotary evaporator. Set the water bath temperature to a maximum of 30 °C .
-
High Vacuum Drying: Transfer the concentrated oil/solid to a Schlenk flask and apply high vacuum (Schlenk line or lyophilizer) at room temperature (20–25 °C) for 12 hours.
-
Self-Validating System: Monitor the vacuum gauge. A stable, low pressure (e.g., <5 mbar) at room temperature indicates that all residual solvent has been removed. The lack of bubbling confirms that no CO₂ is being evolved.
Workflow 2: Heat-Free Esterification (Protection)
Use this protocol to mask the carboxylic acid prior to high-temperature downstream reactions.
-
Preparation: Dissolve 1.0 mmol of (3,4-Dimethylphenyl)-difluoroacetic acid in 5.0 mL of a 4:1 mixture of Toluene and Methanol in a dry round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice-water bath to suppress any exothermic side reactions.
-
Reagent Addition: Dropwise, add a 2.0 M solution of TMS-diazomethane in hexanes (approx. 1.2 mmol, 0.6 mL).
-
Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Self-Validating System: TMS-diazomethane is intensely yellow. As it reacts with the acid, the solution turns colorless and nitrogen gas bubbles evolve. The reaction is definitively complete when nitrogen evolution ceases and a faint, persistent yellow color remains in the solution (indicating a slight excess of the reagent).
-
Quenching & Isolation: Add a few drops of glacial acetic acid until the yellow color disappears to destroy excess TMS-diazomethane. Concentrate under reduced pressure to yield the highly stable methyl ester.
Pathway Visualization
The following diagram maps the divergent mechanistic pathways: the risk of degradation via the carboxylate anion versus the stability achieved through ester protection.
Mechanistic pathways of (3,4-Dimethylphenyl)-difluoroacetic acid degradation vs. protection.
References
-
[1] Metal-free, oxidative decarboxylation of aryldifluoroacetic acid with the formation of the ArS–CF2 bond. rsc.org. 1
-
[3] Application Notes and Protocols: Difluoromalonic Acid as a Precursor for Gem-Difluoro Compounds. benchchem.com. 3
-
[2] Difluoroacetic Acid as a New Reagent for Direct C–H Difluoromethylation of Heteroaromatic Compounds. thieme.de. 2
Sources
Technical Support: Optimization of Sterically Hindered 3,4-Dimethylphenyl Scaffolds
Ticket ID: #34DMP-STERIC-OPT Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The 3,4-dimethylphenyl motif presents a deceptive steric challenge. While appearing less crowded than 2,6-disubstituted systems, the buttressing effect between the adjacent methyl groups creates a "wall" that significantly impacts reactivity at the ortho (C2) and meta (C5) positions. This guide addresses the three most common failure modes reported by users:
-
Regioselectivity drift during electrophilic aromatic substitution (EAS).
-
Stalled oxidative addition in cross-coupling reactions at the C2 position.
-
Rotameric broadening in NMR spectra due to restricted rotation.
Module 1: Strategic Analysis & The Buttressing Effect
The Core Problem
Users often underestimate the steric radius of the 3-methyl group. In a standard 3,4-dimethyl system, the methyl group at C4 sterically repels the methyl at C3. To relieve this strain, the C3-methyl group bends away from C4, effectively "splaying" toward the C2 position.
Consequence: The C2 position is significantly more hindered than a standard ortho-tolyl group.
Visualizing the Steric Map
The following diagram illustrates the accessibility of reaction sites on a 1-substituted-3,4-dimethylbenzene scaffold.
Figure 1: Steric accessibility map of the 3,4-dimethylphenyl ring. Red indicates high steric blockage; Green indicates accessibility.
Module 2: Troubleshooting Cross-Coupling (Suzuki-Miyaura)
Scenario: You are attempting to couple a 2-halo-3,4-dimethylphenyl substrate (or coupling to the C2 position). Common Error: Using standard catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) results in <10% conversion or protodehalogenation.
Root Cause Analysis
The steric bulk at C2 slows down Oxidative Addition (OA) . If the catalyst does undergo OA, the resulting Pd(II) species is crowded, making Transmetallation the rate-determining step. Standard phosphines cannot stabilize the monoligated Pd(0) species required for this cycle.
Optimization Protocol: The "Buchwald Switch"
Do not waste time screening generic ligands. Move immediately to Dialkylbiaryl Phosphine Ligands (Buchwald Ligands).[1]
Recommended System
-
Ligand: SPhos (First choice) or XPhos .
-
Why: The methoxy groups on SPhos provide hemilabile coordination, stabilizing the Pd center while the bulk facilitates reductive elimination.
-
-
Precatalyst: Pd(OAc)2 (if mixing in situ) or Pd-G3/G4 precatalysts .
-
Why: Avoids induction periods associated with Pd(dba)2.
-
-
Base: K3PO4 (anhydrous) or K2CO3 .
-
Why: Stronger bases like NaOtBu can cause dehalogenation side reactions in hindered systems.
-
Step-by-Step Protocol (Micro-Scale Screen)
-
Preparation: In a glovebox or under Argon, charge a reaction vial with:
-
Substrate (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
SPhos Pd G3 (2–5 mol%)
-
K3PO4 (3.0 equiv)
-
-
Solvent: Add Toluene:Water (10:1) or 1,4-Dioxane:Water (4:1) .
-
Concentration: High concentration (0.5 M) helps bimolecular steps.
-
-
Activation: Heat to 80–100°C for 4 hours.
-
Checkpoint:
-
If <20% Conv: Switch to Sphos Pd G4 and raise temp to 110°C.
-
If Dehalogenation: Switch solvent to n-Butanol (anhydrous) and use Cs2CO3 .
-
Data: Ligand Performance Comparison
Typical yields for 2-chloro-3,4-dimethylbenzene coupling with PhB(OH)2
| Ligand System | Yield (24h) | Mechanistic Note |
| Pd(PPh3)4 | < 5% | Fails oxidative addition due to sterics. |
| Pd(dppf)Cl2 | 15% | Bite angle insufficient for hindered reductive elimination. |
| SPhos G3 | 92% | Gold Standard. Stabilizes LP-Pd(0). |
| XPhos G3 | 88% | Excellent alternative; better for N-arylations. |
| PEPPSI-IPr | 76% | Good, but NHC ligands can be sensitive to steric clash at C3-Me. |
Module 3: Regioselectivity in Electrophilic Substitution
Scenario: You are performing a halogenation (Br2/FeBr3) or Friedel-Crafts acylation on 1-substituted-3,4-dimethylbenzene. Issue: You need the C2-isomer , but the reaction yields predominantly the C6-isomer .
The "C6 Dominance" Rule
In a 3,4-dimethyl system with an ortho/para directing group at C1 (e.g., -OMe, -NHAc, -Alkyl):
-
C2: Blocked by the "buttressed" 3-Me group.
-
C5: Meta to the director (usually deactivated).
-
C6: The only accessible ortho position.
You cannot force C2 substitution using standard thermodynamic control.
Troubleshooting Flowchart
Figure 2: Decision logic for regioselective functionalization. Direct EAS will almost invariably fail to access C2.
Alternative Strategy: The "Directed Metalation" Route
To access the C2 position, you must bypass sterics using coordination chemistry (Directed Ortho Metalation - DoM).
-
Substrate: Ensure C1 has a Directing Group (DG) like -OMe, -CONEt2, or -OMOM.
-
Reagent: Use s-BuLi (Sec-Butyllithium) in THF at -78°C.
-
Note: n-BuLi is often too aggregated; s-BuLi is more reactive.
-
-
Mechanism: The Lithium coordinates to the DG, bringing the base into proximity with the C2 proton despite the steric wall. The "Complex Induced Proximity Effect" (CIPE) overrides the steric hindrance.
-
Quench: Add electrophile (e.g., I2, DMF) at low temp.
Module 4: FAQ - Common Anomalies
Q: My NMR spectrum shows broad peaks for the methyl groups. Is my product impure? A: Likely not. If you have a bulky substituent at C1 or C2, the 3,4-dimethyl motif can generate atropisomers (restricted rotation).
-
Test: Run a Variable Temperature (VT) NMR. Heat the sample to 50°C. If the peaks sharpen or coalesce, it is a rotameric issue, not impurity.
Q: I'm seeing "scrambling" of the methyl groups during Friedel-Crafts alkylation. A: This is the Jacobsen Rearrangement (alkyl migration). 1,2-dialkylbenzenes are thermodynamically less stable than 1,3- or 1,4-isomers due to steric strain. Strong Lewis acids (AlCl3) can cause the methyls to migrate to the meta position to relieve the "buttressing" strain.
-
Fix: Switch to milder Lewis acids (TiCl4, SnCl4) or lower temperatures (<0°C).
References
-
Buchwald Ligand Design & Mechanism
-
The Buttressing Effect
- SPhos/XPhos Protocols: Title: "Buchwald Ligands - User Guide & Applications" Source: Sigma-Aldrich / Merck Technical Library
-
Directed Ortho Metalation (DoM)
- Title: "The Directed Ortho Metalation Reaction.
- Source: Chem. Rev.
-
URL:[Link]
Sources
Technical Support Center: High-Purity Recrystallization of (3,4-Dimethylphenyl)-difluoroacetic acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols and address the specific physicochemical challenges of purifying fluorinated aryl carboxylic acids.
(3,4-Dimethylphenyl)-difluoroacetic acid is a highly amphiphilic molecule. It features a lipophilic, electron-rich aromatic ring (the 3,4-dimethylphenyl group) coupled with a strongly electron-withdrawing, polar, and hydrogen-bonding difluoroacetic acid moiety. This structural dichotomy means single-solvent recrystallization often fails, leading to poor yields or "oiling out" due to strong intermolecular dimerization[1]. The methodologies below are engineered to control these variables through a self-validating anti-solvent crystallization strategy.
Solvent Selection Matrix
To achieve >99.5% purity, the solvent system must selectively solvate the aromatic ring at high temperatures while forcing the precipitation of the fluorinated acid moiety upon cooling. The table below summarizes the quantitative and qualitative performance of standard solvent systems[2].
| Solvent System (v/v) | Solubilizing Power | Est. Recovery Yield | Mechanistic Remarks & Suitability |
| Toluene / Heptane (1:3) | High (Hot) / Low (Cold) | 85 – 90% | Optimal. Toluene solvates the aryl ring via |
| EtOAc / Hexanes (1:4) | Very High | 60 – 70% | Moderate. The highly polar difluoroacetic acid group retains too much solubility in EtOAc, reducing overall yield. Prone to oiling out. |
| EtOH / Water (3:1) | Moderate | 50 – 60% | Suboptimal. Good for removing highly polar organic impurities, but risks co-crystallizing inorganic fluoride salts from upstream synthesis[3]. |
Self-Validating Experimental Protocol: Toluene/Heptane Anti-Solvent Crystallization
This protocol is designed with built-in validation checks to ensure the thermodynamic conditions for crystal lattice formation are met at each step.
Step 1: Initial Dissolution
-
Action: Suspend 10.0 g of crude (3,4-Dimethylphenyl)-difluoroacetic acid in 15 mL of Toluene in a jacketed reactor. Heat to 70°C under constant stirring (200 RPM).
-
Validation Check: The solution must become completely transparent. If a fine, sand-like precipitate remains, these are likely inorganic fluoride salts[3]. Proceed to Step 2.
Step 2: Hot Filtration
-
Action: Pass the hot solution through a pre-warmed sintered glass funnel (porosity 3) to remove insoluble particulates. Return the filtrate to the reactor and maintain at 70°C.
Step 3: Anti-Solvent Addition (Cloud Point Targeting)
-
Action: Add Heptane dropwise (approx. 35–45 mL) while maintaining 70°C, until the solution exhibits a persistent, slight turbidity.
-
Validation Check: Pause the addition for 30 seconds. If the turbidity disappears, the cloud point has not been reached; continue adding Heptane. If the turbidity persists, stop addition immediately.
Step 4: Seeding & Annealing
-
Action: Drop the temperature to 65°C. Add 10 mg of high-purity seed crystals. Hold the temperature isothermally for 30 minutes.
-
Causality: Holding the temperature slightly below the saturation point allows the seed crystals to establish a stable lattice, favoring crystal growth over rapid, uncontrolled secondary nucleation[4].
Step 5: Controlled Cooling
-
Action: Ramp the temperature down to 5°C at a strict rate of 0.5°C/min. Maintain stirring at 150 RPM.
-
Validation Check: Crystals should appear as distinct, free-flowing solids. If a viscous, syrup-like layer forms at the bottom of the reactor, the product has "oiled out" (See FAQ Q1).
Step 6: Isolation & Drying
-
Action: Isolate the crystals via vacuum filtration. Wash the filter cake with 2 x 10 mL of ice-cold Heptane. Dry in a vacuum oven at 40°C (<10 mbar) for 12 hours.
Process Visualization
Fig 1. Recrystallization and troubleshooting workflow for difluoroacetic acid derivatives.
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a viscous liquid) instead of crystallizing. How do I fix this? Causality: Oiling out occurs when the melting point of the crude mixture is lower than the temperature at which it saturates the solvent. Fluorinated carboxylic acids are particularly prone to this because they form strong intermolecular hydrogen-bonded dimers that disrupt the formation of a highly ordered solid lattice[1]. Solution: Do not attempt to scratch the flask to force crystallization, as this will trap impurities. Instead, reheat the mixture until the oil completely redissolves. Add 5% v/v of a hydrogen-bond acceptor (like Ethyl Acetate) to disrupt the dimers. Cool at a much slower rate (0.1–0.2 °C/min) and ensure you introduce a seed crystal exactly at the cloud point.
Q2: I have a foam-like, agglomerated mass in my flask that is trapping the mother liquor. What went wrong? Causality: This is caused by rapid secondary nucleation and insufficient agitation. When crystal growth outpaces the diffusion of the solvent, crystals form bridges (agglomeration), creating a "foam-like" clay that traps impurity-rich solvent[4]. Solution: You must recrystallize while stirring. Stirring prevents bridging and ensures uniform temperature distribution. If agglomeration has already occurred, reheat to dissolve, increase your overhead stirrer speed to 150-200 RPM, and strictly adhere to the 0.5°C/min cooling ramp[4].
Q3: The purity is high, but my recovery yield is under 50%. Why? Causality: You are likely using a solvent system that is too polar (e.g., too much Ethyl Acetate or Ethanol). The difluoroacetic acid moiety is highly soluble in polar media, flattening the solubility curve so that the product remains dissolved even at 0°C[2]. Solution: Shift your solvent ratio. Decrease the volume of the primary solvent (Toluene or EtOAc) and increase the volume of the anti-solvent (Heptane or Hexane). Ensure your final isolation step utilizes ice-cold anti-solvent for washing, as room-temperature washes will dissolve the purified cake.
References
1.[3] Title: US8933268B2 - Process for the preparation of difluoroacetic acid. Source: Google Patents. URL: 2.[2] Title: Reagents & Solvents: Solvents for Recrystallization. Source: Department of Chemistry, University of Rochester. URL: [Link] 3.[4] Title: Recrystallization for foam like crystals. Source: r/Chempros - Reddit. URL: [Link] 4.[1] Title: HYDROGEN BOND BASED NONCOVALENT ASSOCIATION IN THE SEMI-FLUOROUS SOLVENT PERFLUOROBUTYL-METHYL ETHER. Source: University of Pittsburgh Scholarship. URL: [Link]
Sources
Technical Support Center: Troubleshooting HPLC Separation of Fluorinated Phenylacetic Acids
This guide provides in-depth troubleshooting for common issues encountered during the High-Performance Liquid Chromatography (HPLC) separation of fluorinated phenylacetic acids. Designed for researchers, scientists, and drug development professionals, this resource offers practical solutions grounded in chromatographic principles to overcome challenges such as poor resolution, peak tailing, and method variability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Resolution Between Fluorophenylacetic Acid Isomers
Question: I am struggling to separate the 2-F, 3-F, and 4-F isomers of phenylacetic acid. They are co-eluting or showing very poor resolution. What are the key parameters I should focus on to improve their separation?
Answer: The separation of constitutional isomers like fluorinated phenylacetic acids is often challenging due to their similar physicochemical properties. The position of the fluorine atom subtly alters the molecule's hydrophobicity and interaction with the stationary phase, which can be exploited for separation.[1]
Underlying Causes and Solutions:
-
Mobile Phase pH and Analyte Ionization: The primary factor governing the retention of these acidic compounds in reversed-phase HPLC is the pH of the mobile phase.[2][3] Phenylacetic acids are weak acids, and their ionization state is highly dependent on the mobile phase pH.
-
Mechanism: When the mobile phase pH is significantly above the pKa of the analytes, they will be in their ionized (more polar) form, leading to reduced retention on a non-polar stationary phase. Conversely, at a pH well below their pKa, they will be in their neutral (less polar) form, resulting in increased retention.[2][3] To achieve optimal separation, it is crucial to operate at a pH that maximizes the small differences in their pKa values.
-
Recommendation: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the fluorophenylacetic acids.[4][5] This ensures they are in their non-ionized form, promoting interaction with the stationary phase and allowing for better discrimination between the isomers. A mobile phase containing a buffer like formic acid or acetic acid is often effective.[1]
-
-
Stationary Phase Selection: While standard C18 columns are versatile, they may not always provide the best selectivity for halogenated aromatic compounds.
-
Mechanism: Fluorinated stationary phases, such as pentafluorophenyl (PFP) phases, can offer alternative selectivity through unique interactions like dipole-dipole, π-π, and charge transfer interactions with the fluorinated analytes.[6][7][8] These interactions can be more discriminating for positional isomers than the primarily hydrophobic interactions of a C18 phase.
-
Recommendation: Consider screening a PFP or a standard phenyl column. These phases can provide different elution orders and enhanced selectivity for halogenated compounds.[6][7][9]
-
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase also play a critical role.
-
Mechanism: Different organic solvents can alter the selectivity of the separation.[10][11] Acetonitrile and methanol have different properties and will interact differently with the analytes and the stationary phase, potentially leading to changes in elution order and resolution.
-
Recommendation: If using acetonitrile, try substituting it with methanol or a combination of the two. A systematic approach, such as a solvent triangle method development, can efficiently identify the optimal mobile phase composition.[10]
-
Experimental Protocol: Optimizing Isomer Separation
-
Initial Conditions:
-
pH Adjustment:
-
Prepare mobile phases with varying pH values (e.g., pH 2.5, 3.0, 3.5) using appropriate buffers (e.g., phosphate or acetate buffer).[3]
-
Inject the isomer mixture under each pH condition and observe the changes in retention time and resolution.
-
-
Stationary Phase Screening:
-
If resolution is still insufficient, switch to a PFP or Phenyl column of similar dimensions.
-
Repeat the analysis using the optimized mobile phase from the pH study.
-
-
Organic Modifier Optimization:
-
Using the best column and pH, replace acetonitrile with methanol and re-run the separation.
-
Evaluate a 50:50 mixture of acetonitrile and methanol as the organic modifier.
-
Issue 2: Significant Peak Tailing for All Fluorinated Phenylacetic Acid Peaks
Question: My chromatograms show significant peak tailing for all my fluorinated phenylacetic acid analytes. What is causing this, and how can I achieve more symmetrical peaks?
Answer: Peak tailing is a common issue in HPLC, particularly with acidic or basic compounds.[12] For acidic molecules like fluorinated phenylacetic acids, the primary cause is often secondary interactions with the stationary phase.[4]
Underlying Causes and Solutions:
-
Secondary Silanol Interactions: This is the most frequent cause of peak tailing for polar and acidic compounds.[4]
-
Mechanism: The surface of silica-based stationary phases contains residual silanol groups (Si-OH) which are acidic.[13] At mobile phase pH values above approximately 3, these silanols can become ionized (Si-O-), creating negatively charged sites. These sites can then interact strongly with the polar functional groups of your acidic analytes through ion-exchange or hydrogen bonding, leading to a secondary, stronger retention mechanism that causes the peaks to tail.[14]
-
Recommendation:
-
Lower the Mobile Phase pH: By operating at a low pH (e.g., 2.5-3.0), the ionization of the silanol groups is suppressed, minimizing these secondary interactions.[4][12][14]
-
Use an End-Capped, High-Purity Silica Column: Modern "Type B" silica columns are manufactured with lower metal content and have a higher degree of end-capping (reacting the residual silanols with a small silylating agent), which significantly reduces the number of available silanols.[12][13]
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Mechanism: When the concentration of the analyte at the head of the column is too high, it saturates the stationary phase, leading to a non-linear relationship between the concentration in the mobile and stationary phases.
-
Recommendation: Dilute your sample or reduce the injection volume and observe the effect on peak shape.[4]
-
-
Extra-Column Volume: Excessive volume between the injector and the detector can cause peak broadening and tailing.
-
Mechanism: The sample band disperses in the tubing and fittings, leading to a broader, more asymmetric peak.
-
Recommendation: Use tubing with a smaller internal diameter and minimize the length of all connections.[4]
-
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing.
Issue 3: Retention Time Drifting in Subsequent Injections
Question: I am observing a drift in the retention times of my fluorinated phenylacetic acids over a sequence of injections. What could be the cause of this instability?
Answer: Retention time stability is critical for reliable quantification. Drifting retention times usually point to a lack of equilibration in the system or changes in the mobile phase or column over time.
Underlying Causes and Solutions:
-
Insufficient Column Equilibration: This is a very common cause of retention time drift, especially when a new mobile phase is introduced.
-
Mechanism: The stationary phase requires time to fully equilibrate with the mobile phase. If injections are made before the column is fully equilibrated, the surface chemistry will continue to change, leading to shifting retention times.
-
Recommendation: Always flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis. When using buffered mobile phases, even longer equilibration times may be necessary.
-
-
Mobile Phase pH Instability: If the mobile phase is not adequately buffered, its pH can change over time.
-
Mechanism: The absorption of atmospheric CO2 can lower the pH of unbuffered or weakly buffered mobile phases, especially those with a pH above 7. For acidic analytes like fluorophenylacetic acids, even a small change in pH can significantly alter their ionization state and, consequently, their retention time.[2][15][16]
-
Recommendation: Use a buffer with a pKa value within +/- 1 pH unit of the desired mobile phase pH. Ensure the buffer concentration is sufficient (typically 10-25 mM) to provide adequate buffering capacity.
-
-
Column Temperature Fluctuations: The ambient temperature of the laboratory can affect retention times.
-
Mechanism: Retention in reversed-phase chromatography is an exothermic process. An increase in temperature will decrease the retention time, and a decrease in temperature will increase it.
-
Recommendation: Use a column oven to maintain a constant and stable temperature throughout the analysis.
-
Data Summary: Impact of pH on Retention
The following table illustrates the expected trend in retention for an acidic analyte as the mobile phase pH changes relative to its pKa.
| Mobile Phase pH vs. Analyte pKa | Analyte State | Expected Retention | Peak Shape |
| pH << pKa (by >2 units) | Primarily Non-ionized | Maximum | Generally Good |
| pH ≈ pKa | 50% Ionized, 50% Non-ionized | Intermediate & Unstable | Often Broad or Split[2] |
| pH >> pKa (by >2 units) | Primarily Ionized | Minimum | Can be Tailing (if secondary interactions occur) |
References
- Effect of mobile phase pH on reversed-phase HPLC separ
- HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies.
- Troubleshooting peak tailing in HPLC analysis of 4-(2,3-dihydroxyphenyl)butanoic acid. Benchchem.
- Exploring the Role of pH in HPLC Separ
- HPLC Troubleshooting - Tailing Peaks. Shimadzu UK Limited.
- How to Reduce Peak Tailing in HPLC? Phenomenex.
- HPLC Peak Tailing. Axion Labs.
- HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material.
- Peak Tailing in HPLC. Element Lab Solutions.
- Exploring the Role of pH in HPLC Separ
- How does an acid pH affect reversed-phase chromatography separ
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- Back to Basics: The Role of pH in Retention and Selectivity.
- Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases.
- Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.
- Using a Solvent Triangle to Optimize an HPLC Separ
- Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC.
- 12.
Sources
- 1. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry | SIELC Technologies [sielc.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. veeprho.com [veeprho.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. waters.com [waters.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. asdlib.org [asdlib.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 13. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. moravek.com [moravek.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimization of (3,4-Dimethylphenyl)-difluoroacetic Acid Coupling
Executive Summary: The Fluorine Effect
Coupling (3,4-Dimethylphenyl)-difluoroacetic acid is distinct from standard amide bond formations. The geminal difluoro group (
The Core Challenge: The increased acidity leads to rapid protonation of your amine nucleophile, stalling the reaction (Salt Formation). Furthermore, once activated, the carbonyl carbon is highly electrophilic, making the active ester extremely sensitive to hydrolysis by trace moisture, competing effectively with the amine.
Critical Analysis of Side Reactions
Before optimizing, we must identify the specific failure modes associated with
A. The N-Acylurea Trap (Carbodiimide Failure)
When using carbodiimides (EDC, DCC) without sufficient nucleophilic catalysis, the reaction often rearranges to form the thermodynamically stable N-acylurea .
-
Mechanism: The highly reactive O-acylisourea intermediate forms quickly. If the amine is protonated (due to the strong starting acid) or sterically hindered, it cannot attack the carbonyl. The intermediate then undergoes an intramolecular
acyl migration. -
Symptom: A byproduct with the same mass as the desired intermediate but chemically inert.
B. Hydrolysis of the Active Ester
The inductive effect of the fluorine atoms makes the activated carbonyl (e.g., -OBt or -OAt ester) "hot."
-
Mechanism: Trace water competes with the amine. In standard couplings, the amine is usually nucleophilic enough to win. With difluoro-acids, if the amine is weak or protonated, water (even from "dry" solvents) rapidly hydrolyzes the intermediate back to the starting acid.
-
Symptom: Recovery of starting material despite full consumption of coupling reagent.
C. Decarboxylation (Thermal Risk)
While less common at room temperature,
-
Risk Factor: Avoid heating the reaction mixture above
during activation, particularly if using mixed anhydrides.
Reaction Pathway Visualization
The following diagram illustrates the kinetic competition between productive coupling and the primary side reactions.
Caption: Kinetic competition in difluoro-acid coupling. Note that salt formation (bottom path) kills nucleophilicity, leading to hydrolysis (middle path).
Reagent Selection Guide
| Reagent | Suitability | Why? | Recommendation |
| T3P (Propylphosphonic anhydride) | High | Low epimerization (not relevant here) but excellent for scavenging water. Drives equilibrium forward. | Primary Choice |
| HATU | Medium-High | Very fast activation. Risk of "over-activation" leading to hydrolysis if amine is slow. | Use for hindered amines.[1][2] |
| EDC / HOBt | Low | High risk of N-acylurea rearrangement due to the high reactivity of the difluoro-intermediate. | Avoid |
| Thionyl Chloride ( | Medium | Forms acid chloride. Effective, but | Use only if T3P fails. |
Troubleshooting Guide (Q&A)
Issue 1: "I see full conversion of the coupling reagent, but I only isolate the starting acid."
Diagnosis: Hydrolysis of the Active Ester.[3] The activated species formed but reacted with water instead of your amine.
-
Root Cause: The amine was likely protonated by the strong difluoro acid, rendering it non-nucleophilic.
-
Solution:
-
Increase Base Load: Ensure you use at least 3.0–4.0 equivalents of DIPEA or NMM. The first equivalent neutralizes the acid, the second keeps the amine free, and the third acts as a buffer.
-
Order of Addition: Mix the Amine and Base first, then add the Acid, and finally add the Coupling Reagent (T3P).
-
Issue 2: "The reaction turns dark/black and yield is <10%."
Diagnosis: Decomposition/Decarboxylation.[4]
-
Root Cause: Uncontrolled exotherm during activation. The electron-withdrawing fluorines make the carbonyl highly susceptible to runaway activation.
-
Solution:
-
Cool it down: Perform the activation step (addition of T3P/HATU) at 0°C , then slowly warm to Room Temperature (RT).
-
Solvent Switch: Avoid DMF if possible (can decompose with acid chlorides/active esters). Use Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Issue 3: "I cannot separate the byproduct from the product."
Diagnosis: N-Acylurea formation (if using EDC).[5]
-
Solution: Switch to T3P (50% in EtOAc) . T3P byproducts are water-soluble and wash away during extraction. It does not form a urea byproduct.
The "Gold Standard" Protocol: T3P Coupling
This protocol is optimized to prevent salt formation and minimize hydrolysis.
Reagents:
-
(3,4-Dimethylphenyl)-difluoroacetic acid (1.0 equiv)
-
Amine (1.1 equiv)
-
T3P (50% w/w in EtOAc, 1.5 – 2.0 equiv)
-
DIPEA (Diisopropylethylamine, 4.0 equiv)
-
Solvent: EtOAc or 2-MeTHF (Avoid DMF to simplify workup)
Step-by-Step:
-
Charge the reaction vessel with the Amine (1.1 equiv) and solvent (concentration ~0.1 M).
-
Add DIPEA (4.0 equiv) and stir for 5 minutes. Critical: This ensures the amine is free-based.
-
Add the (3,4-Dimethylphenyl)-difluoroacetic acid (1.0 equiv). Stir for 5 mins.
-
Cool the mixture to 0°C (ice bath).
-
Add T3P solution dropwise over 5–10 minutes.
-
Why? Slow addition prevents exotherms that could degrade the sensitive difluoro-acid.
-
-
Remove ice bath and allow to warm to RT . Stir for 2–4 hours.
-
Monitor: Check LCMS.
-
If stalled: Add 0.5 equiv more T3P and 1.0 equiv DIPEA.
-
-
Workup: Dilute with EtOAc, wash with water (x2), sat.
(x2), and brine .-
Note: The T3P byproduct is water-soluble phosphate, ensuring a clean organic layer.
-
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link
- Supports the use of T3P for difficult couplings and scale-up.
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link
- Authoritative review on side reactions like N-acylurea form
-
Patterson, J. et al. (2011). Propylphosphonic Anhydride (T3P): A Remarkably Efficient Reagent for the Preparation of Amides.[6] Organic Process Research & Development. Link
- Specific protocols for T3P usage.
-
Sui, K., et al. (2023).[4] Synthesis of difluoroarymethyl-substituted benzimidazo[2,1-a]isoquinolin-6(5H)-ones. ACS Omega.[4] Link[4]
- Provides context on the reactivity and decarboxylative risks of -difluorophenylacetic acids.
Sources
- 1. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. ossila.com [ossila.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. T3P Brochure | AMRI [amri.staging.ribbitt.com]
Validation & Comparative
19F NMR spectral interpretation of (3,4-Dimethylphenyl)-difluoroacetic acid
This guide provides a strategic technical analysis of the 19F NMR spectral interpretation for (3,4-Dimethylphenyl)-difluoroacetic acid , designed for drug development professionals and analytical scientists.
Content Type: Publish Comparison Guide Audience: Senior Scientists, Medicinal Chemists, Analytical Leads
Executive Summary: The "Silent" Fluorine Advantage
In the structural verification of fluorinated phenylacetic acid derivatives, standard proton (
This guide establishes
Theoretical Spectral Prediction & Interpretation
The Molecule
Target: (3,4-Dimethylphenyl)-difluoroacetic acid
Key Moiety: Ar-
F NMR Spectral Characteristics
Unlike the crowded aromatic region of a proton spectrum, the
| Parameter | Predicted Value / Range | Mechanistic Explanation |
| Chemical Shift ( | -103 to -105 ppm | The benzylic |
| Multiplicity | Doublet of Doublets (dd) | The |
| Coupling Constants ( | Three-bond coupling to ortho-aromatic protons is the dominant splitting mechanism. Long-range coupling to meta-protons ( |
Structural Logic (The "Why")
-
Symmetry Break: The methyl group at position 3 breaks the symmetry of the phenyl ring relative to the
group.-
H2 (Position 2): Flanked by
and . -
H6 (Position 6): Flanked by
and H.[1] -
Result: The
signal splits into a doublet (interaction with H2) which is further split into a doublet (interaction with H6), resulting in a dd pattern. If the electronic difference is slight, this may appear as a "pseudo-triplet."
-
Comparative Performance Analysis: F vs. Alternatives
The following table objectively compares the utility of NMR nuclei for this specific molecular scaffold.
| Feature | Method A: | Method B: | Method C: |
| Direct Detection | Yes. Direct observation of the | No. The | Yes. But sensitivity is 1/5700th of |
| Specificity | High. No background signals. Solvent peaks are non-existent (unless fluorinated). | Moderate. Aromatic region (6.5–7.5 ppm) often overlaps with impurities or solvent satellites. | High. But requires long acquisition times. |
| Coupling Insight | Clear | Indirect observation of F-coupling on aromatic protons (often complex multiplets). | |
| Quantification | Excellent. No overlapping peaks. Ideal for purity assays. | Good. But requires clean integration of aromatic/methyl signals which may overlap with precursors. | Poor. Relaxation times ( |
| Impurity Profiling | Detects defluorinated or mono-fluorinated byproducts instantly (distinct shifts). | Difficult to distinguish mono-fluoro impurities buried in the baseline. | Impractical for low-level impurities (<1%). |
Critical Insight for Drug Development
In a synthesis campaign, the most common impurity is the mono-fluoro analog (
-
H NMR: The mono-fluoro impurity shows a doublet (
Hz) in the benzylic region. However, if the impurity is <5%, this signal is easily lost in the baseline noise or solvent peaks. -
F NMR: The mono-fluoro signal appears at a drastically different shift (typically -160 to -180 ppm) and is immediately visible even at trace levels (0.1%), making
F the Gold Standard for release testing [3].
Experimental Protocol: Self-Validating Workflow
To ensure high-integrity data (E-E-A-T compliant), follow this protocol. This workflow includes an internal validity check.
Reagents & Equipment
-
Solvent: DMSO-
(preferred for solubility of carboxylic acids) or . -
Internal Standard (Optional for Quant):
-Trifluorotoluene ( -63.7 ppm) or 4-Fluorobenzoic acid. -
Probe: 5 mm BBFO or dedicated
F probe.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 10-15 mg of the compound in 0.6 mL of solvent. Ensure the solution is clear; filter if necessary to prevent line broadening from particulates.
-
Acquisition Parameters:
-
Pulse Sequence: zg (standard one-pulse) or zgig (inverse gated decoupling) for quantitative results.
-
Spectral Width: 200 ppm (cover -50 to -250 ppm).
-
Offset (O1P): -100 ppm.
-
Relaxation Delay (
): Set to . For fluorine in this environment, is typically 1-3 seconds. Recommended : 10-15 seconds for quantitative accuracy. -
Scans: 16-32 scans are usually sufficient due to high sensitivity (83% of
H).
-
-
Processing:
-
Apply Exponential Multiplication (LB = 0.3 - 1.0 Hz).
-
Reference spectrum: If no internal standard, reference
to 0 ppm (external) or use the unified scale based on the deuterium lock signal.
-
Validation Checkpoint (The "Trust" Step)
-
Pass Criteria: You observe a signal between -100 and -110 ppm.
-
Coupling Check: Zoom into the peak. You must see splitting (width approx 15-20 Hz total).
-
If Singlet: Suspect proton exchange (rare for Ar-H) or decoupling was accidentally turned on (cpd sequence).
-
If Complex Multiplet: Suspect conformational isomers or impurities.
-
Visualization: Decision Logic for Structural Confirmation
The following diagram illustrates the logical workflow for interpreting the spectral data to confirm the product identity.
Figure 1: Logical workflow for validating (3,4-Dimethylphenyl)-difluoroacetic acid using 19F NMR. Blue nodes indicate action; Green indicates confirmation; Red indicates failure/warning.
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
Alfa Chemistry. (2024). 19F NMR Chemical Shift Table. Link
-
Tredwell, M., & Gouverneur, V. (2012). 19F NMR in Drug Discovery. Angewandte Chemie International Edition. Link
-
Reich, H. J. (2020).[2] 19F NMR Coupling Constants. University of Wisconsin-Madison. Link
Sources
Mass spectrometry fragmentation patterns of (3,4-Dimethylphenyl)-difluoroacetic acid
High-Resolution Mass Spectrometry Comparison Guide: Orbitrap vs. Q-TOF for the Structural Elucidation of (3,4-Dimethylphenyl)-difluoroacetic Acid
As the pharmaceutical industry increasingly relies on fluorinated building blocks to modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates, the precise structural characterization of these intermediates has become paramount. (3,4-Dimethylphenyl)-difluoroacetic acid (Exact Mass: 200.0649 Da) is a prime example of a sterically hindered, fluorinated aromatic carboxylic acid that presents unique analytical challenges.
This guide objectively compares the performance of two premier High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—for the structural elucidation and fragmentation analysis of this compound. By examining the mechanistic fragmentation pathways and providing a self-validating experimental protocol, this guide equips analytical scientists with the rationale needed to select the optimal platform for their workflows.
Mechanistic Fragmentation Pathways: The Causality of Ion Dissociation
To accurately compare MS platforms, we must first understand the intrinsic gas-phase chemistry of (3,4-Dimethylphenyl)-difluoroacetic acid. The presence of the difluoroacetic acid moiety dictates its ionization behavior, making Negative Electrospray Ionization (ESI-) the most sensitive mode for intact precursor detection.
Negative Ion Mode (ESI-)
In ESI-, the molecule readily deprotonates to form the [M-H]⁻ precursor at m/z 199.0576. Upon collisional activation (CID or HCD), the primary fragmentation pathway is driven by the inductive electron-withdrawing effect of the two fluorine atoms. This effect highly stabilizes the adjacent carbanion, making the neutral loss of carbon dioxide (decarboxylation, -43.9898 Da) the lowest-energy dissociation threshold .
Following decarboxylation, the resulting difluorobenzyl-type anion (m/z 155.0678) undergoes secondary fragmentation. Fluorinated alkyl groups are known to undergo rapid fluorine shifts and subsequent neutral losses of hydrogen fluoride (HF, -20.0062 Da) . This sequential unzipping yields characteristic fragments at m/z 135.0615 and m/z 115.0553.
Positive Ion Mode (ESI+)
While ESI- is optimal for the precursor, ESI+ provides complementary structural data regarding the aromatic core. The [M+H]⁺ ion (m/z 201.0722) typically undergoes a rapid loss of H₂O (-18.0106 Da) followed by CO, or a direct cleavage of the C-C bond between the phenyl ring and the difluoroacetic group. This cleavage yields the highly stable 3,4-dimethylphenyl cation (m/z 105.0699), which can further rearrange into a tropylium-type ion.
Negative ion mode (ESI-) collision-induced dissociation pathway of (3,4-Dimethylphenyl)-difluoroacetic acid.
Platform Comparison: Orbitrap vs. Q-TOF
When analyzing fluorinated small molecules, the choice between an Orbitrap (e.g., Thermo Q Exactive / Exploris) and a Q-TOF (e.g., Agilent 6545 / Waters Xevo) hinges on the specific requirements of the assay: resolving power vs. acquisition speed and isotopic fidelity .
Orbitrap Performance
The Orbitrap excels in ultra-high mass resolving power (up to 240,000 FWHM at m/z 200). For (3,4-Dimethylphenyl)-difluoroacetic acid, this resolution is critical when analyzing the compound in complex biological matrices (e.g., plasma PK studies) where isobaric interferences are common. The Higher-energy C-trap Dissociation (HCD) cell provides highly reproducible fragmentation, though the slower scan speeds (typically 12-20 Hz at standard resolutions) can be a limiting factor if ultra-fast UHPLC gradients (< 2 minutes) are employed.
Q-TOF Performance
Q-TOF instruments offer superior acquisition speeds (up to 50 Hz) and excellent isotopic fidelity . Because the isotopic pattern of a difluorinated compound is highly specific, the Q-TOF's ability to accurately preserve the relative abundances of the M, M+1, and M+2 isotopes allows for confident formula generation. While the resolving power (typically 30,000 - 60,000 FWHM) is lower than that of an Orbitrap, it is more than sufficient for the exact mass confirmation of this specific target.
Quantitative Data Summary
Table 1: Exact Mass and Predicted Fragment Ions
| Ionization Mode | Precursor Ion | Fragment 1 | Fragment 2 | Fragment 3 |
|---|---|---|---|---|
| ESI- | [M-H]⁻ m/z 199.0576 | m/z 155.0678 (-CO₂) | m/z 135.0615 (-HF) | m/z 115.0553 (-HF) |
| ESI+ | [M+H]⁺ m/z 201.0722 | m/z 183.0616 (-H₂O) | m/z 105.0699 (C₈H₉⁺) | m/z 79.0542 (C₆H₇⁺) |
Table 2: HRMS Platform Performance Comparison for Fluorinated Organics
| Parameter | Orbitrap (e.g., Exploris 240) | Q-TOF (e.g., Agilent 6545) | Analytical Impact for Target |
|---|---|---|---|
| Resolving Power | Up to 240,000 FWHM | ~45,000 FWHM | Orbitrap superior for complex matrix interferences. |
| Mass Accuracy | < 1 ppm (internal calibration) | < 2 ppm | Both provide unambiguous formula confirmation. |
| Isotopic Fidelity | Good (subject to space charge) | Excellent | Q-TOF superior for confirming the F₂ isotopic signature. |
| Scan Speed | ~22 Hz (at 15k resolution) | Up to 50 Hz | Q-TOF better suited for ultra-fast UHPLC peak capacities. |
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system. It includes built-in system suitability criteria to verify that the instrumentation is performing optimally before data acquisition.
Causality Note on Mobile Phases: While Trifluoroacetic acid (TFA) is a common ion-pairing agent, it causes severe ion suppression in negative electrospray ionization. Therefore, Formic Acid (FA) is strictly utilized here to maintain ionization efficiency while providing sufficient chromatographic peak shape.
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve (3,4-Dimethylphenyl)-difluoroacetic acid reference standard in 100% LC-MS grade Methanol to a stock concentration of 1 mg/mL.
-
Dilute to a working concentration of 1 µg/mL using 50:50 Methanol:Water.
-
-
UHPLC Separation:
-
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.
-
-
MS/MS Acquisition (Data-Dependent):
-
Polarity Switching: Enable fast polarity switching (if supported) to capture both ESI- and ESI+ in a single run.
-
Collision Energy: Utilize stepped collision energies (e.g., NCE 20, 40, 60) to ensure both the primary decarboxylation and secondary HF losses are captured in a single composite MS/MS spectrum.
-
-
System Suitability Validation (Self-Validation Check):
-
Criterion 1: The mass error of the[M-H]⁻ precursor must be < 3 ppm.
-
Criterion 2: The isotopic pattern score of the precursor must match the theoretical C₁₀H₉F₂O₂⁻ distribution with > 95% confidence.
-
Criterion 3: The m/z 155.0678 fragment must be present at > 10% relative abundance in the MS/MS spectra. Proceed with sample analysis only if these criteria are met.
-
Comparative LC-HRMS analytical workflow for the structural elucidation of fluorinated building blocks.
Conclusion
For the structural elucidation of (3,4-Dimethylphenyl)-difluoroacetic acid, both Orbitrap and Q-TOF platforms provide robust, high-quality data, provided the collision energies are properly stepped to induce the characteristic decarboxylation and HF neutral losses. Researchers prioritizing the deconvolution of complex matrices should lean toward the Orbitrap due to its unmatched resolving power. Conversely, laboratories focused on high-throughput screening and isotopic fidelity will find the Q-TOF platform to be the superior alternative.
References
-
Arsenault, G., McAlees, A., McCrindle, R., & Riddell, N. (2007). "Analysis of perfluoroalkyl anion fragmentation pathways for perfluoroalkyl carboxylates and sulfonates during liquid chromatography/tandem mass spectrometry: evidence for fluorine migration prior to secondary and tertiary fragmentation." Rapid Communications in Mass Spectrometry, 21(23), 3803-3814.[Link]
-
Bouchoux, G., et al. (2010). "Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation." Journal of Mass Spectrometry, 45(9), 1026-1033.[Link]
-
Zubarev, R. A., & Makarov, A. (2013). "Orbitrap Mass Spectrometry." Analytical Chemistry, 85(11), 5288-5296.[Link]
Comparative Guide: Metabolic Stability of (3,4-Dimethylphenyl)-difluoroacetic Acid vs. Non-Fluorinated Analogs
This guide provides an in-depth technical comparison of the metabolic stability and physicochemical properties of (3,4-Dimethylphenyl)-difluoroacetic acid versus its non-fluorinated analog, (3,4-Dimethylphenyl)acetic acid .[1] It is designed for medicinal chemists and drug metabolism scientists optimizing lead compounds.[1]
Executive Summary
In medicinal chemistry, the strategic replacement of hydrogen with fluorine is a cornerstone technique for optimizing Drug Metabolism and Pharmacokinetics (DMPK).[2][3] This guide analyzes the impact of
The introduction of the gem-difluoro (
-
Metabolic Blockade: It renders the benzylic carbon impervious to Cytochrome P450 (CYP)-mediated oxidative dealkylation or hydroxylation.[1]
-
Physicochemical Modulation: It significantly increases acidity (lowering pKa) and modulates lipophilicity (LogD), altering protein binding and membrane permeability.[1]
While the non-fluorinated analog undergoes rapid metabolism via benzylic oxidation and conjugation, the difluoro-analog exhibits enhanced Phase I metabolic stability, shifting the metabolic burden to the distal ring methyl groups.
Physicochemical & Mechanistic Comparison
The metabolic fate of these two molecules is dictated by their electronic and steric differences.[1] The Carbon-Fluorine (C-F) bond is the strongest single bond in organic chemistry (
Table 1: Property & Stability Profile[4]
| Feature | Non-Fluorinated Analog (3,4-Dimethylphenyl)acetic acid | Fluorinated Analog (3,4-Dimethylphenyl)-difluoroacetic acid | Impact of Fluorination |
| Benzylic Structure | Blocks metabolic soft spot.[1] | ||
| C-X Bond Energy | C-H ( | C-F ( | Prevents CYP-mediated abstraction.[1] |
| Acidity (pKa) | Increases ionization at physiological pH; reduces passive permeability but may enhance specific transport.[1] | ||
| Lipophilicity (LogP) | Moderate | Modulated (often increased) | |
| Primary Metabolic Route | Ring Methyl Oxidation only (redirected metabolism).[1] | Eliminates |
Mechanistic Insight: The Deuterium vs. Fluorine Effect
While deuterium substitution slows metabolism (Kinetic Isotope Effect), fluorine substitution halts it at that specific site.[1]
-
Non-Fluorinated Mechanism: CYP450 enzymes (e.g., CYP3A4, CYP2C9) abstract a hydrogen atom from the benzylic
-carbon (a "soft spot" stabilized by the phenyl ring), forming a radical intermediate that is rapidly hydroxylated. -
Fluorinated Mechanism: The high electronegativity of fluorine pulls electron density away from the carbon, destabilizing any potential radical formation and sterically shielding the carbon. The C-F bond strength exceeds the oxidative capacity of the heme-iron center.
Visualizing the Metabolic Divergence
The following diagram illustrates how the introduction of the difluoro group blocks the primary metabolic pathway, forcing the system to utilize secondary clearance routes (distal oxidation).
Caption: Figure 1. Metabolic divergence showing the blockade of alpha-carbon oxidation by the difluoro moiety, shifting clearance to distal ring sites.
Experimental Protocol: Microsomal Stability Assay
To objectively compare these analogs, a Liver Microsome Stability Assay is the industry standard.[1] This protocol ensures self-validating results by using internal controls and time-course analysis.[1]
Materials
-
Test Compounds: (3,4-Dimethylphenyl)acetic acid & (3,4-Dimethylphenyl)-difluoroacetic acid (10 mM DMSO stock).
-
System: Pooled Liver Microsomes (Human/Rat) (20 mg/mL protein).[1]
-
Cofactor: NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1]
-
Quench Solution: Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).[1]
Step-by-Step Methodology
-
Preparation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4).
-
Pre-Incubation: Spiking test compounds to a final concentration of 1 µM (minimizes enzyme saturation/toxicity). Pre-incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH cofactor to initiate Phase I metabolism.[1]
-
Control: Run a parallel incubation without NADPH to assess chemical stability (hydrolysis).
-
-
Sampling: Aliquot samples at T = 0, 5, 15, 30, and 60 minutes.
-
Quenching: Immediately transfer aliquots into ice-cold Quench Solution (1:3 ratio) to precipitate proteins and stop metabolism.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS. Monitor parent ion depletion.[1]
Calculation
Calculate the in vitro intrinsic clearance (
Representative Data & Interpretation
The following data represents the typical stability profile observed when comparing benzylic hydrogen vs. fluorine analogs in microsomal assays.
Table 2: Comparative Metabolic Stability (Human Liver Microsomes)
| Compound | Interpretation | ||
| Non-Fluorinated | 15 - 25 | > 40 (High) | Rapid clearance.[1] The |
| Difluoro Analog | > 120 | < 10 (Low) | Significant Stabilization. The |
Analysis of Results
-
High Clearance of Non-Fluorinated Analog: The short half-life indicates that the benzylic position is the "path of least resistance" for oxidative enzymes.
-
Stability of Difluoro Analog: The dramatic increase in half-life confirms the bioisosteric success of the
group. -
Residual Metabolism: If the Difluoro analog still shows slow degradation (e.g.,
min rather than stable), it confirms that the 3,4-dimethyl groups on the ring are undergoing oxidation. This highlights that while the fluorinated tail is stable, the scaffold may still require optimization (e.g., replacing ring methyls with chlorines or ).
Applications & Strategic Value
Why choose (3,4-Dimethylphenyl)-difluoroacetic acid?
-
Half-Life Extension: Essential for drugs requiring once-daily dosing.[1]
-
Bioavailability: By preventing First-Pass Metabolism at the benzylic site, systemic exposure (AUC) is increased.[1]
-
Safety: Blocking labile sites prevents the formation of potentially reactive aldehyde or ketone intermediates that can result from benzylic oxidation.[1]
Recommendation: For drug discovery programs involving phenylacetic acid pharmacophores, the
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link
-
Müller, K., Faeh, C., & Diederich, F. (2007).[1] Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.[1] Link
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link
-
Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] Link
-
PubChem. (2025).[1][4] 2-(3,4-Dimethylphenyl)acetic acid.[1][4] National Library of Medicine.[1] Link
Sources
- 1. Phenylacetic acid - Wikipedia [en.wikipedia.org]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-(3,4-Dimethylphenyl)acetic acid | C10H12O2 | CID 296013 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of (3,4-Dimethylphenyl)-difluoroacetic Acid Derivatives
This guide provides a comprehensive framework for evaluating the potential bioactivities of novel (3,4-Dimethylphenyl)-difluoroacetic acid derivatives. While specific experimental data for this class of compounds is not yet extensively published, this document outlines the scientific rationale and detailed methodologies for assessing their comparative antimicrobial, cytotoxic, and anti-inflammatory potential. The inclusion of fluorine and an aromatic ring suggests a strong potential for diverse pharmacological activities, as these features are known to enhance metabolic stability, membrane permeation, and binding affinity to biological targets.[1][2][3]
For the purpose of this guide, we will consider three hypothetical derivatives to illustrate the comparative analysis and discuss potential structure-activity relationships (SAR):
-
DF-A-01: The parent compound, (3,4-Dimethylphenyl)-difluoroacetic acid.
-
DF-A-02: A derivative featuring an electron-withdrawing nitro group at the 5-position of the phenyl ring.
-
DF-A-03: A derivative with an electron-donating methoxy group at the 5-position of the phenyl ring.
This comparative approach allows researchers to discern how electronic modifications to the phenyl ring influence biological efficacy.
Comparative Antimicrobial Activity
The escalating crisis of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Aromatic carboxylic acids and their derivatives have historically been a source of antimicrobial agents.[4][5] The presence of a difluoromethyl group can enhance the lipophilicity and electronic properties of the molecule, potentially improving its ability to penetrate bacterial cell membranes and interact with intracellular targets.[6][7]
A primary metric for antimicrobial efficacy is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.[8] A lower MIC value indicates greater potency.
Data Presentation: Antimicrobial Activity
The comparative antimicrobial activities of the derivatives can be summarized in a table format, as shown below. This allows for a direct comparison of their potency against both Gram-positive and Gram-negative bacteria.
| Compound ID | Derivative Description | MIC (µg/mL) vs. S. aureus (Gram-positive) | MIC (µg/mL) vs. E. coli (Gram-negative) |
| DF-A-01 | Parent Compound | Experimental Value | Experimental Value |
| DF-A-02 | 5-Nitro Derivative | Experimental Value | Experimental Value |
| DF-A-03 | 5-Methoxy Derivative | Experimental Value | Experimental Value |
| Ciprofloxacin | Positive Control | Experimental Value | Experimental Value |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps to determine the MIC of the test compounds using the broth microdilution method, a standard and widely used technique.
-
Preparation of Materials:
-
Test compounds (DF-A-01, DF-A-02, DF-A-03) and a positive control antibiotic (e.g., Ciprofloxacin) dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Sterile 96-well microtiter plates.
-
Mueller-Hinton Broth (MHB) for bacteria.
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Spectrophotometer.
-
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test bacterium from an agar plate and inoculate into a tube of sterile broth.
-
Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution Series:
-
In a 96-well plate, perform serial two-fold dilutions of the compound stock solutions with MHB to achieve a range of final concentrations (e.g., from 128 µg/mL to 0.25 µg/mL).
-
Include a growth control well (MHB and inoculum only) and a sterility control well (MHB only).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted compounds. The final volume in each well should be uniform (e.g., 100 µL).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Determination:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.
-
Workflow for MIC Determination
Caption: Workflow for the broth microdilution assay.
Comparative Cytotoxic Activity
The evaluation of a compound's effect on cell viability is a cornerstone of drug discovery, particularly in the field of oncology.[9][10] Many aromatic compounds exhibit cytotoxic properties, and the introduction of fluorine can modulate these effects.[11][12] The primary goal is to identify compounds that are highly potent against cancer cells while showing minimal toxicity to normal, healthy cells. This is quantified by the half-maximal inhibitory concentration (IC50), the concentration of a drug required to inhibit the growth of 50% of a cell population.[9]
Data Presentation: Cytotoxic Activity
A comparative summary of the cytotoxic activity of the derivatives is crucial. The IC50 values against a cancer cell line and a non-cancerous cell line allow for the calculation of a Selectivity Index (SI), which is a measure of a compound's cancer-specific toxicity. A higher SI is desirable.
Selectivity Index (SI) = IC50 (Normal Cells) / IC50 (Cancer Cells)
| Compound ID | Derivative Description | IC50 (µM) vs. HeLa (Cervical Cancer) | IC50 (µM) vs. HEK293 (Normal Kidney) | Selectivity Index (SI) |
| DF-A-01 | Parent Compound | Experimental Value | Experimental Value | Calculated Value |
| DF-A-02 | 5-Nitro Derivative | Experimental Value | Experimental Value | Calculated Value |
| DF-A-03 | 5-Methoxy Derivative | Experimental Value | Experimental Value | Calculated Value |
| Doxorubicin | Positive Control | Experimental Value | Experimental Value | Calculated Value |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[6][12]
-
Cell Seeding:
-
Culture human cancer cells (e.g., HeLa) and non-cancerous cells (e.g., HEK293) in appropriate media.
-
Harvest cells that are in the exponential growth phase and count them using a hemocytometer.
-
Seed the cells into a 96-well plate at a density of approximately 5,000 to 10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and a positive control (e.g., Doxorubicin) in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate the plate for another 24 to 48 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the curve using non-linear regression analysis.
-
Workflow for MTT Assay
Caption: Workflow of the MTT assay for cytotoxicity.
Comparative Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Non-steroidal anti-inflammatory drugs (NSAIDs), many of which are aryl-acetic acid derivatives, are a major class of therapeutics that target inflammation.[13][14] These drugs often function by inhibiting cyclooxygenase (COX) enzymes. It is therefore logical to investigate whether (3,4-Dimethylphenyl)-difluoroacetic acid derivatives can modulate inflammatory responses.
A common in vitro model for inflammation involves stimulating macrophages (like the RAW 264.7 cell line) with lipopolysaccharide (LPS), which induces the production of pro-inflammatory mediators such as nitric oxide (NO). The ability of a compound to inhibit this NO production serves as a key indicator of its anti-inflammatory potential.
Data Presentation: Anti-inflammatory Activity
The comparative anti-inflammatory effects can be presented by comparing the IC50 values for the inhibition of nitric oxide production. A lower IC50 indicates more potent anti-inflammatory activity.
| Compound ID | Derivative Description | IC50 (µM) for NO Inhibition | Cell Viability at Highest Conc. (%) |
| DF-A-01 | Parent Compound | Experimental Value | Experimental Value |
| DF-A-02 | 5-Nitro Derivative | Experimental Value | Experimental Value |
| DF-A-03 | 5-Methoxy Derivative | Experimental Value | Experimental Value |
| Dexamethasone | Positive Control | Experimental Value | Experimental Value |
Note: It is crucial to assess cell viability concurrently to ensure that the reduction in NO is due to anti-inflammatory effects and not general cytotoxicity.
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
This protocol uses the Griess assay to measure nitrite (a stable product of NO) in the supernatant of LPS-stimulated macrophage cells.
-
Cell Seeding:
-
Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the test compounds for 1-2 hours before LPS stimulation.
-
-
LPS Stimulation:
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubate the plate for 24 hours.
-
-
Griess Assay:
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) to each well and incubate for another 10 minutes.
-
A purple/magenta color will develop in the presence of nitrite.
-
-
Absorbance Reading and Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of NO inhibition for each compound concentration relative to the LPS-stimulated control.
-
Calculate the IC50 value for NO inhibition.
-
Workflow for NO Inhibition Assay
Caption: Workflow for the nitric oxide inhibition assay.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Bioactive (Poly)phenols, Volatile Compounds from Vegetables, Medicinal and Aromatic Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. trendsaps.com [trendsaps.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Structure Activity Relationship of New Antimicrobial Compounds [ijaresm.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of the Biological Activity and Structure Activity Relationships of Drugs Based on the Highly Cytotoxic Duocarmycins and CC-1065 [mdpi.com]
- 13. Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry [arabjchem.org]
- 14. Quantitative Structure - Activity Relationship (QSAR) Studies on ...: Ingenta Connect [ingentaconnect.com]
Analytical Modalities for Fluorinated Intermediates: ATR-FTIR vs. KBr Transmission for (3,4-Dimethylphenyl)-difluoroacetic Acid
As pharmaceutical pipelines increasingly rely on fluorinated building blocks to enhance metabolic stability and lipophilicity, the structural validation of intermediates like (3,4-Dimethylphenyl)-difluoroacetic acid becomes a critical quality control checkpoint. Infrared (IR) spectroscopy is the frontline tool for this validation. However, the unique physicochemical properties of
This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Potassium Bromide (KBr) Pellet Transmission FTIR , providing mechanistic insights, expected spectral data, and self-validating experimental protocols.
Mechanistic Baseline: The IR Profile of (3,4-Dimethylphenyl)-difluoroacetic Acid
To accurately validate this compound, one must understand how its molecular structure dictates its vibrational modes. The molecule consists of an electron-rich 3,4-dimethylphenyl ring attached to a highly electron-withdrawing difluoroacetic acid moiety.
The Carbonyl Shift Causality:
In a standard aryl-acetic acid (e.g., phenylacetic acid), the carboxylic acid carbonyl (C=O) stretch typically appears around
Table 1: Expected IR Peak Assignments
| Functional Group | Vibrational Mode | Expected Wavenumber ( | Intensity / Characteristics |
| -COOH | O-H Stretch | Broad, strong (due to hydrogen-bonded dimers) | |
| -COOH | C=O Stretch | Strong, sharp (shifted by | |
| Aromatic Ring | C=C Stretch | Medium, multiple bands | |
| -CF | C-F Stretch | Very strong, complex multiplet | |
| Aromatic Ring | C-H Stretch | Weak to medium | |
| -CH | C-H Aliphatic Stretch | Medium |
Comparative Analysis: ATR-FTIR vs. KBr Pellet
The choice between ATR and KBr transmission is not arbitrary; it is dictated by the specific analytical goal—whether prioritizing rapid, moisture-free screening or high-resolution trace analysis.
-
ATR-FTIR (Attenuated Total Reflectance): Utilizes an optically dense crystal (e.g., diamond) where the IR beam undergoes total internal reflection, creating an evanescent wave that penetrates the sample surface[1]. Because no sample preparation is required, it is the undisputed winner for rapid quality control and prevents the sample from absorbing atmospheric moisture[2].
-
KBr Pellet Transmission: Relies on the IR transparency of potassium bromide[1]. The sample is homogeneously dispersed within a pressed pellet. This method adheres strictly to the Beer-Lambert law, providing a longer effective pathlength that is vastly superior for detecting trace impurities and generating classic transmission spectra for library matching[2]. However, KBr is highly hygroscopic; absorbed water produces a massive, broad peak at
that can entirely mask the sample's carboxylic O-H stretch[3].
Table 2: Performance Comparison for Fluorinated Acids
| Analytical Parameter | ATR-FTIR (Diamond Crystal) | KBr Pellet Transmission |
| Sample Preparation | None (Direct application) | High (Grinding, vacuum pressing) |
| O-H Band Resolution | Excellent: No moisture interference. | Poor: Masked by water absorbed by KBr. |
| C-F Band Resolution | Moderate: Evanescent wave penetration drops at higher wavenumbers. | Excellent: Deep penetration, sharp peaks. |
| Trace Impurity Detection | Low: Shallow penetration depth. | High: Longer effective pathlength. |
| Throughput Speed |
Self-Validating Experimental Protocols
To ensure scientific integrity, every spectroscopic workflow must include built-in validation steps to prevent false positives or baseline artifacts.
Protocol A: High-Throughput ATR-FTIR Analysis
Best for: Rapid structural confirmation and preserving the O-H stretching region.
-
System Validation (Background): Clean the diamond ATR crystal with isopropanol and allow it to dry. Run a background scan (32 scans,
resolution). Validation checkpoint: The background spectrum must show a flat baseline with >95% transmittance and no residual peaks. -
Sample Application: Deposit approximately
of powdered (3,4-Dimethylphenyl)-difluoroacetic acid directly onto the center of the crystal[4]. -
Compression: Lower the pressure anvil. Apply uniform pressure up to
to ensure intimate optical contact between the crystalline powder and the diamond surface[4]. -
Acquisition & Correction: Collect the sample spectrum. Apply an ATR correction algorithm in the spectrometer software to adjust for the wavelength-dependent penetration depth (which otherwise artificially suppresses the intensity of high-wavenumber peaks like the O-H and C-H stretches).
Protocol B: High-Resolution KBr Pellet Transmission
Best for: Trace impurity profiling and commercial library matching.
-
Reagent Preparation: Dry spectral-grade KBr powder in an oven at
for at least 2 hours prior to use. Store in a desiccator. Causality: Removing ambient moisture is critical to prevent the artifactual water band[3]. -
Milling: In an agate mortar, combine
of the sample with of the dried KBr. Grind vigorously for 1 minute until a fine, homogeneous powder is achieved. -
Pressing: Transfer the mixture into a
pellet die. Attach a vacuum line for 1 minute to evacuate air (preventing opaque, cloudy pellets). Apply of pressure using a hydraulic press for 2 minutes[2]. -
System Validation: Prior to scanning the sample, scan a blank KBr pellet (made from the same batch of dried KBr). Validation checkpoint: The blank must not show a significant O-H stretch.
-
Acquisition: Place the sample pellet in the transmission holder and collect the spectrum (32 scans,
resolution).
Workflow Visualization
Fig 1: Decision matrix and workflow for FTIR analysis of fluorinated pharmaceutical intermediates.
References
- What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?
- Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?
- Fourier Transform Infrared (FTIR)
- Quantitative Analysis of Powdered Solids with FTIR-ATR - JASCO Inc URL
Sources
A Comparative Guide to the ¹H NMR Shifts of the 3,4-Dimethylphenyl Moiety
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of molecular structures is paramount. The 3,4-dimethylphenyl moiety, a common structural motif in a variety of organic molecules, from industrial feedstocks to pharmaceutical agents, presents a distinct set of signals in its proton Nuclear Magnetic Resonance (¹H NMR) spectrum. Understanding these characteristic shifts and the factors that influence them is crucial for unambiguous structural elucidation and purity assessment. This guide provides an in-depth comparison of the ¹H NMR spectral features of the 3,4-dimethylphenyl group in different chemical environments, supported by experimental data. We will also explore alternative analytical techniques and provide a standardized protocol for acquiring high-quality ¹H NMR spectra.
The Archetypal ¹H NMR Spectrum of the 3,4-Dimethylphenyl Moiety
The 3,4-dimethylphenyl moiety, structurally derived from ortho-xylene, possesses a unique substitution pattern that gives rise to a predictable yet informative ¹H NMR spectrum. The key features to anticipate are:
-
Two Singlets for the Methyl Groups: The two methyl groups at the 3- and 4-positions are chemically non-equivalent and therefore typically appear as two distinct singlets in the aliphatic region of the spectrum.
-
Three Aromatic Protons: The aromatic ring bears three protons at positions 2, 5, and 6. These protons are chemically non-equivalent and will exhibit characteristic splitting patterns due to spin-spin coupling.
-
Splitting Patterns: The aromatic protons form an AMX spin system (or more accurately, an ABX system if the chemical shifts are close).
-
The proton at position 2 (H-2) is ortho to H-6 and meta to H-5. It is expected to appear as a doublet of doublets (dd) or a broad singlet if the meta coupling is not resolved.
-
The proton at position 5 (H-5) is ortho to H-6 and meta to H-2. It will also likely appear as a doublet of doublets (dd).
-
The proton at position 6 (H-6) is ortho to both H-2 and H-5, and will therefore appear as a doublet.
-
The following diagram illustrates the spin-spin coupling relationships within the 3,4-dimethylphenyl moiety.
Caption: Spin-spin coupling in the 3,4-dimethylphenyl moiety.
Comparative Analysis of Experimental ¹H NMR Data
The electronic nature of the substituent attached to the 1-position of the 3,4-dimethylphenyl ring significantly influences the chemical shifts of the aromatic protons. Below is a comparative table of experimental ¹H NMR data for several compounds containing this moiety, with o-xylene included as a baseline reference.
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | Solvent | Reference |
| o-Xylene | ~7.11 (m, 4H) | ~2.26 (s, 6H) | CDCl₃ | [1] |
| 3,4-Dimethylphenol | 6.98 (d, 1H), 6.64 (d, 1H), 6.58 (dd, 1H) | 2.21 (s, 3H), 2.18 (s, 3H) | CDCl₃ | [2][3] |
| 3,4-Dimethylaniline | 6.89 (d, 1H), 6.49 (d, 1H), 6.46 (dd, 1H) | 2.17 (s, 3H), 2.14 (s, 3H) | CDCl₃ | [4] |
| 3,4-Dimethylbenzoic Acid | ~7.8 (m, 2H), ~7.2 (d, 1H) | ~2.3 (s, 6H) | (Not specified) | [5][6] |
Analysis of Substituent Effects:
-
o-Xylene: In the unsubstituted case (relative to a functional group at C1), the four aromatic protons of o-xylene are in similar electronic environments, resulting in a complex multiplet around 7.11 ppm. The two methyl groups are equivalent by symmetry and appear as a single sharp singlet.
-
3,4-Dimethylphenol: The hydroxyl (-OH) group is an electron-donating group through resonance, which increases the electron density on the aromatic ring, particularly at the ortho and para positions. This increased shielding causes the aromatic protons to shift upfield (to lower ppm values) compared to o-xylene.
-
3,4-Dimethylaniline: The amino (-NH₂) group is an even stronger electron-donating group than the hydroxyl group.[7] Consequently, the aromatic protons of 3,4-dimethylaniline are further shielded and resonate at even higher fields (lower ppm values) than those of 3,4-dimethylphenol.
-
3,4-Dimethylbenzoic Acid: In contrast, the carboxylic acid (-COOH) group is an electron-withdrawing group. It decreases the electron density of the aromatic ring, leading to deshielding of the aromatic protons. This effect causes a significant downfield shift (to higher ppm values) of the aromatic signals compared to o-xylene.
Experimental Protocol for ¹H NMR Spectroscopy
Acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural analysis. The following is a standardized protocol for the preparation and analysis of small organic molecules containing the 3,4-dimethylphenyl moiety.
1. Sample Preparation:
-
Weighing the Sample: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Choosing a Deuterated Solvent: Select a deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.[8] Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be used for more polar compounds. The choice of solvent can influence the chemical shifts, a phenomenon known as the Aromatic Solvent Induced Shift (ASIS), which can be utilized to resolve overlapping signals.[9]
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently swirl or vortex the vial to ensure complete dissolution.
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean NMR tube.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) is often added to the solvent by the manufacturer. If not present, a small amount can be added. The signal for TMS is defined as 0.00 ppm.
2. NMR Spectrometer Setup and Data Acquisition:
The following diagram outlines the general workflow for acquiring a ¹H NMR spectrum.
Caption: General workflow for ¹H NMR data acquisition.
-
Locking: The spectrometer's field frequency is "locked" onto the deuterium signal of the solvent. This ensures the stability of the magnetic field during the experiment.
-
Shimming: The magnetic field homogeneity is optimized by a process called shimming. This is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters: Standard ¹H NMR acquisition parameters are typically sufficient. These include setting the appropriate spectral width, number of scans, and relaxation delay.
-
Data Acquisition: The experiment is initiated, and the Free Induction Decay (FID) signal is collected.
-
Data Processing:
-
Fourier Transform: The FID, which is a time-domain signal, is converted into a frequency-domain spectrum through a Fourier transform.
-
Phasing and Baseline Correction: The spectrum is phased to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Integration and Referencing: The area under each peak is integrated to determine the relative number of protons. The spectrum is referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Comparison with Alternative Analytical Techniques
While ¹H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary techniques.
| Technique | Principle | Information Provided for 3,4-Dimethylphenyl Moiety | Advantages | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by mass analysis of the fragments. | Molecular weight and fragmentation pattern, which can be indicative of the dimethylphenyl structure. | High sensitivity, excellent for separating components in a mixture. | Requires volatile and thermally stable compounds; fragmentation can sometimes be complex to interpret for isomers. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Characteristic C-H stretching and bending vibrations of the aromatic ring and methyl groups, as well as vibrations of the functional group at C1.[3][10] | Fast, non-destructive, and provides information about functional groups. | Provides limited information on the overall connectivity and stereochemistry. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Measures the absorption of UV or visible light, which corresponds to electronic transitions. | π → π* transitions of the aromatic ring. The position and intensity of the absorption maxima can be influenced by the substituent at C1.[2][11] | Sensitive to conjugated systems, useful for quantitative analysis. | Provides limited structural information; spectra of similar compounds can be very similar. |
In practice, a combination of these techniques provides the most robust and unambiguous characterization of a molecule containing the 3,4-dimethylphenyl moiety.
Conclusion
The ¹H NMR spectrum of the 3,4-dimethylphenyl moiety provides a wealth of structural information through its characteristic chemical shifts and splitting patterns. The predictable influence of substituents on the aromatic proton resonances makes ¹H NMR an invaluable tool for confirming the presence and electronic environment of this important structural unit. By following standardized experimental protocols and, when necessary, employing complementary analytical techniques, researchers can confidently and accurately elucidate the structures of novel compounds incorporating the 3,4-dimethylphenyl moiety.
References
-
PubChem. (n.d.). 3,4-Dimethylphenol. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Get a Good 1H NMR Spectrum. Retrieved February 26, 2026, from [Link]
- Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671–2687.
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- Kwan, E. E. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16).
-
Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved February 26, 2026, from [Link]
-
Iowa State University, Chemical Instrumentation Facility. (2013, March 19). NMR Sample Preparation. Retrieved February 26, 2026, from [Link]
-
Chemistry LibreTexts. (2024, September 26). 15.7: Spectroscopy of Aromatic Compounds. Retrieved February 26, 2026, from [Link]
- Otrębska-Machaj, E., & Rutkowska, M. (2009). Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips. Food chemistry, 114(2), 733-740.
-
University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY. Retrieved February 26, 2026, from [Link]
-
YouTube. (2025, August 27). Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving. Retrieved February 26, 2026, from [Link]
-
PubChem. (n.d.). 3,4-Dimethylbenzoic acid. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
- Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. Magnetic Resonance in Chemistry, 38(7), 570-579.
-
Biological Magnetic Resonance Bank. (n.d.). o-Xylene. Retrieved February 26, 2026, from [Link]
-
Chemistry LibreTexts. (2014, August 21). 14.12: Coupling Constants Identify Coupled Protons. Retrieved February 26, 2026, from [Link]
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News-Medical.net. (2023, July 19). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved February 26, 2026, from [Link]
-
Physics Forums. (2011, November 25). Aromatic substitution and it's effect on proton NMR? Retrieved February 26, 2026, from [Link]
-
MDPI. (2025, July 10). Advanced Spectroscopic Characterization of Synthetic Oil from Oil Sands via Pyrolysis: An FTIR, GC–MSD, and NMR Study. Retrieved February 26, 2026, from [Link]
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JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved February 26, 2026, from [Link]
-
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
